N-Desmethyl Droloxifene-d5
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[(E)-3,3,4,4,4-pentadeuterio-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO2/c1-3-24(19-8-5-4-6-9-19)25(21-10-7-11-22(27)18-21)20-12-14-23(15-13-20)28-17-16-26-2/h4-15,18,26-27H,3,16-17H2,1-2H3/b25-24+/i1D3,3D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHNKIXIKDPNDI-JFIRTRMYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)OCCNC)C2=CC(=CC=C2)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])/C(=C(/C1=CC=C(C=C1)OCCNC)\C2=CC(=CC=C2)O)/C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to N-Desmethyl Droloxifene-d5: Core Chemical Properties and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Desmethyl Droloxifene-d5 is a deuterated analog of N-Desmethyl Droloxifene, a primary metabolite of the selective estrogen receptor modulator (SERM), Droloxifene. As a stable isotope-labeled internal standard, it is a critical tool in pharmacokinetic and metabolic studies, enabling precise quantification of its non-deuterated counterpart in biological matrices. This technical guide provides a comprehensive overview of the core chemical properties of this compound, alongside detailed experimental protocols for its analysis and a visualization of its relevant biological pathway.
Core Chemical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below. These data are essential for the accurate preparation of standards, experimental design, and data interpretation.
| Property | Value | Reference |
| Chemical Name | 3-[(1E)-1-[4-[2-(Methylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl-d5]-phenol | [1] |
| Synonyms | N-Desmethyldroloxifene-d5, K 106-d5, N-Desmethyl-3-hydroxytamoxifen-d5 | [1] |
| CAS Number | 1185241-63-7 | [1] |
| Molecular Formula | C₂₅H₂₂D₅NO₂ | [1] |
| Molecular Weight | 378.52 g/mol | [2] |
| Purity | >98% | [3] |
| Physical State | Data Not Available | |
| Solubility | Data Not Available | |
| Storage Conditions | Data Not Available |
Mechanism of Action: Selective Estrogen Receptor Modulation
N-Desmethyl Droloxifene, the non-deuterated parent compound, functions as a selective estrogen receptor modulator (SERM). It exhibits both estrogenic and antiestrogenic activities in a tissue-specific manner. The primary mechanism of action involves competitive binding to estrogen receptors (ERα and ERβ), leading to conformational changes in the receptor. This complex then translocates to the nucleus and binds to estrogen response elements (EREs) on DNA, modulating the transcription of target genes. In breast tissue, it primarily acts as an antagonist, inhibiting the proliferative effects of estrogen, which is crucial for its potential therapeutic applications in hormone-receptor-positive breast cancer.
Experimental Protocols
The following sections detail the methodologies for the synthesis, purification, and analysis of this compound and its non-deuterated analog.
Synthesis of Deuterated Analogs
The synthesis of deuterated selective estrogen receptor modulators like this compound typically involves a multi-step process. While a specific protocol for this exact molecule is not publicly available, a general approach can be inferred from the synthesis of related deuterated tamoxifen (B1202) analogs.
General Synthetic Approach:
-
Preparation of a Deuterated Precursor: A key step is the introduction of deuterium (B1214612) atoms into one of the starting materials. For this compound, this would likely involve the synthesis of a deuterated phenyl or ethyl group that will be incorporated into the final triphenylethylene (B188826) scaffold.
-
McMurry Coupling Reaction: A common method for constructing the triphenylethylene core is the McMurry reaction. This involves the reductive coupling of two different ketones in the presence of a low-valent titanium reagent to form the central double bond.
-
Demethylation: The final step would involve the selective removal of one of the N-methyl groups from a deuterated Droloxifene precursor to yield this compound.
Purification
Purification of the final product is critical to remove unreacted starting materials, reagents, and byproducts. A typical purification workflow would involve:
-
Extraction: The crude reaction mixture is worked up using a suitable solvent system (e.g., ethyl acetate (B1210297) and water) to remove inorganic salts and other water-soluble impurities.
-
Chromatography: The organic extract is then subjected to column chromatography on silica (B1680970) gel. A gradient elution with a mixture of polar and non-polar solvents (e.g., hexane (B92381) and ethyl acetate with a small percentage of triethylamine (B128534) to prevent streaking of the amine) is used to separate the desired product from other components.
-
Crystallization/Precipitation: The purified product can be further refined by crystallization from a suitable solvent or by precipitation to obtain a solid of high purity.
Analytical Methods
LC-MS/MS is the gold standard for the quantification of drugs and their metabolites in biological fluids due to its high sensitivity and selectivity.
Sample Preparation:
-
Protein Precipitation: To 50 µL of plasma, add 150 µL of acetonitrile (B52724) containing the internal standard (this compound).
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes.
-
Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Parameters:
| Parameter | Setting |
| LC Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | To be determined by infusion of the analyte and internal standard. For N-Desmethyl Droloxifene, the precursor ion would be [M+H]⁺. The deuterated standard would have a precursor ion with a +5 Da shift. |
NMR spectroscopy is used to confirm the chemical structure and isotopic labeling of this compound.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
NMR Parameters (Typical for structural elucidation):
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Frequency | 400 MHz | 100 MHz |
| Solvent | CDCl₃ | CDCl₃ |
| Number of Scans | 16 | 1024 |
| Relaxation Delay | 1 s | 2 s |
The ¹H NMR spectrum of this compound would be expected to show the absence of signals corresponding to the five deuterated positions compared to the spectrum of the non-deuterated analog. The ¹³C NMR spectrum would show signals for all carbon atoms, with those bonded to deuterium exhibiting a characteristic splitting pattern and a slight upfield shift.
Conclusion
This compound is an indispensable tool for the accurate bioanalysis of N-Desmethyl Droloxifene. A thorough understanding of its chemical properties, mechanism of action, and the appropriate analytical methodologies is paramount for its effective use in research and drug development. The protocols and data presented in this guide provide a solid foundation for scientists working with this important labeled compound.
References
N-Desmethyl Droloxifene-d5: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N-Desmethyl Droloxifene-d5, a deuterated internal standard crucial for the accurate quantification of N-Desmethyl Droloxifene (B22359), a primary metabolite of the selective estrogen receptor modulator (SERM), Droloxifene. This document outlines the typical specifications found in a Certificate of Analysis, detailed experimental protocols for its use in bioanalytical assays, and relevant metabolic pathways.
Certificate of Analysis: Typical Data
A Certificate of Analysis (CoA) for this compound provides critical information regarding its identity, purity, and quality. While specific values are lot-dependent, the following table summarizes the data typically presented.
| Parameter | Typical Specification | Method Reference |
| Identity | ||
| Appearance | White to Off-White Solid | Visual Inspection |
| Molecular Formula | C₂₅H₂₂D₅NO₂ | Mass Spectrometry |
| Molecular Weight | 378.52 g/mol | Mass Spectrometry |
| Purity | ||
| Purity by HPLC | ≥98% | HPLC-UV |
| Purity by LC-MS | ≥98% | LC-MS |
| Deuterium Incorporation | ≥99% atom % D | Mass Spectrometry |
| Physical Properties | ||
| Solubility | Soluble in Methanol, DMSO | Visual Inspection |
| Storage and Handling | ||
| Recommended Storage | -20°C, protect from light |
Note: Data presented here is representative. Always refer to the lot-specific Certificate of Analysis provided by the supplier.[1][2]
Experimental Protocols
The accurate quantification of N-Desmethyl Droloxifene in biological matrices typically involves the use of this compound as an internal standard in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation: Protein Precipitation
This protocol is a common method for extracting analytes from plasma or serum samples.
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the biological matrix (e.g., plasma, serum).
-
Internal Standard Spiking: Add a predetermined amount of this compound working solution (e.g., 10 µL of a 100 ng/mL solution in methanol).
-
Protein Precipitation: Add 300 µL of cold acetonitrile (B52724) to the sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35-40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Injection: The sample is now ready for injection into the LC-MS/MS system.
LC-MS/MS Analysis
This method provides high sensitivity and selectivity for the quantification of N-Desmethyl Droloxifene.
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
N-Desmethyl Droloxifene: Precursor ion (Q1) m/z → Product ion (Q3) m/z (Specific transitions need to be optimized).
-
This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (Shift of +5 Da from the non-deuterated analyte).
-
-
Diagrams
Metabolic Pathway of Droloxifene
Droloxifene undergoes metabolism in the body, primarily through N-demethylation and glucuronidation. N-Desmethyl Droloxifene is one of the major metabolites.[3][4]
Caption: Postulated metabolic pathways of Droloxifene.
Analytical Workflow for Quantification
The following diagram illustrates a typical workflow for the quantification of N-Desmethyl Droloxifene in a biological sample using a deuterated internal standard.
Caption: Workflow for N-Desmethyl Droloxifene analysis.
References
Navigating the Isotopic Landscape: A Technical Guide to N-Desmethyl Droloxifene-d5 Isotopic Purity
For Researchers, Scientists, and Drug Development Professionals
In the precise world of bioanalytical and pharmaceutical research, the isotopic purity of deuterated standards is not a trivial detail but a cornerstone of data integrity. N-Desmethyl Droloxifene-d5, a deuterated analog of a tamoxifen (B1202) metabolite, serves as a critical internal standard in pharmacokinetic and metabolic studies. Its efficacy is directly tied to its isotopic purity. This technical guide provides an in-depth exploration of the core specifications, analytical methodologies, and quality control considerations for this compound, ensuring its reliable application in research and development.
The Imperative of Isotopic Purity
Deuterated compounds are invaluable as internal standards in mass spectrometry-based quantification.[1][2] Their chemical behavior is nearly identical to their non-deuterated counterparts, allowing for accurate correction of variations during sample preparation and analysis.[2][3] However, the presence of residual, non-deuterated (d0) or partially deuterated (d1-d4) species can introduce significant analytical errors. Therefore, rigorous specifications for isotopic purity are essential.
For a d5-labeled compound like this compound, the primary goal is to maximize the abundance of the fully deuterated (d5) isotopologue while minimizing all other species.
Quantitative Specifications for Isotopic Purity
The isotopic purity of this compound is defined by the relative abundance of each isotopologue. While specifications can vary slightly between manufacturers, a typical high-quality batch will adhere to the following criteria, summarized in Table 1.
| Isotopologue | Specification | Rationale |
| d5 (Fully Deuterated) | ≥ 98% | Ensures a strong and distinct signal for the internal standard, minimizing interference from other isotopologues. |
| d4 | ≤ 1.5% | The most significant potential interferent, its control is critical for accurate quantification. |
| d3 | ≤ 0.5% | |
| d2 | ≤ 0.1% | Collectively, the lower deuterated species should be minimized to prevent any contribution to the analyte signal. |
| d1 | ≤ 0.1% | |
| d0 (Non-Deuterated) | ≤ 0.1% | |
| Isotopic Enrichment | ≥ 99.5% at each labeled position | High enrichment at each deuterium-labeled position is a prerequisite for achieving high species abundance.[4] |
Table 1: Typical Isotopic Purity Specifications for this compound
Experimental Protocols for Purity Determination
A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is employed to provide a comprehensive characterization of isotopic purity.[5][6][7]
Mass Spectrometry (MS) for Isotopologue Distribution
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the distribution of isotopologues.[8][9]
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, typically acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid.
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is used.
-
Data Acquisition: Full scan mass spectra are acquired in positive ion mode over a mass range that includes the molecular ions of all expected isotopologues (d0 to d5).
-
Data Analysis:
-
The extracted ion chromatograms (EICs) for each isotopologue ([M+H]+) are generated.
-
The peak areas for each EIC are integrated.
-
The relative percentage of each isotopologue is calculated from the integrated peak areas.
-
Caption: Workflow for Determining Isotopic Purity by Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Integrity
While MS provides the overall distribution of isotopologues, NMR spectroscopy is essential for confirming the positions of the deuterium (B1214612) labels and assessing the degree of deuteration at each site.[6][7][10]
Methodology:
-
Sample Preparation: A concentrated solution of this compound is prepared in a deuterated solvent that does not have signals overlapping with the analyte's signals of interest (e.g., CDCl3, DMSO-d6).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition:
-
A high-resolution proton (¹H) NMR spectrum is acquired.
-
A deuterium (²H) NMR spectrum can also be acquired for direct observation of the deuterium signals.
-
-
Data Analysis:
-
In the ¹H NMR spectrum, the absence or significant reduction of signals corresponding to the protons that have been replaced by deuterium confirms the positions of labeling.
-
The residual proton signals at the deuterated positions are integrated relative to a non-deuterated signal within the molecule or an internal standard to quantify the isotopic enrichment at each site.[11]
-
Caption: Logical Flow of NMR Analysis for Isotopic Purity Verification.
Quality Control and Data Interpretation
The combination of MS and NMR data provides a comprehensive quality control check for this compound.
Caption: Quality Control Decision Tree for this compound.
Conclusion
The utility of this compound as an internal standard is fundamentally dependent on its isotopic purity. A thorough understanding and verification of its isotopic composition, through the complementary techniques of mass spectrometry and NMR spectroscopy, are paramount for ensuring the accuracy and reliability of quantitative bioanalytical methods. Adherence to stringent isotopic purity specifications is not merely a matter of good practice but a requirement for robust and reproducible scientific outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. benchchem.com [benchchem.com]
- 4. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
The Stability and Storage of N-Desmethyl Droloxifene-d5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-Desmethyl Droloxifene-d5. It delves into the scientific principles underpinning the use of deuterium-labeled compounds in research, with a focus on metabolic stability. This document is intended to serve as a valuable resource for researchers and drug development professionals working with this and similar deuterated molecules.
Introduction to this compound
This compound is the deuterium-labeled form of N-Desmethyl Droloxifene, a metabolite of Droloxifene. Droloxifene itself is a selective estrogen receptor modulator (SERM) that has been investigated for its potential in cancer therapy. The incorporation of five deuterium (B1214612) atoms into the N-desmethyl metabolite offers a powerful tool for researchers, primarily in studies involving pharmacokinetics and metabolic stability.
The strategic replacement of hydrogen with deuterium, a stable isotope of hydrogen, can significantly alter the metabolic fate of a drug molecule. This is due to the kinetic isotope effect (KIE), where the heavier deuterium atom forms a stronger bond with carbon compared to hydrogen.[1] This increased bond strength can slow down the rate of metabolic processes, particularly those catalyzed by cytochrome P450 (CYP) enzymes, which are often responsible for the N-demethylation of drugs.[1][2] Consequently, deuterated compounds like this compound are invaluable for investigating metabolic pathways and have the potential for improved pharmacokinetic profiles.[3]
Storage and Stability Data
Proper storage is crucial to maintain the integrity and purity of this compound. The following table summarizes the recommended storage conditions based on available data. It is important to note that for lot-specific data, the Certificate of Analysis from the supplier should always be consulted.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C Freezer | To minimize thermal degradation and maintain long-term stability. |
| Atmosphere | Under Inert Atmosphere (e.g., Argon, Nitrogen) | To prevent oxidation. |
| Light Exposure | Amber Vial | To protect the compound from photodegradation. |
| Form | Solid | Typically supplied as a solid for enhanced stability. |
| Solubility | Chloroform, Methanol | For reconstitution prior to experimental use. |
Data compiled from ChemicalBook.[4]
While specific long-term stability studies on this compound are not widely published, data on the parent compound, Droloxifene, provides some insight. Droloxifene has been shown to be stable in aqueous solutions at a pH range of 3-7 at temperatures up to 50°C.[5]
The Role of Deuteration in Enhancing Metabolic Stability
The primary reason for employing this compound in research is to leverage the benefits of deuteration on metabolic stability. The deuterium kinetic isotope effect (KIE) is a cornerstone of this application.
The Deuterium Kinetic Isotope Effect (KIE)
The C-D bond is stronger than the C-H bond due to the greater mass of deuterium.[1] This difference in bond strength means that more energy is required to break a C-D bond, leading to a slower reaction rate when this bond cleavage is the rate-limiting step in a metabolic reaction.[1] In the context of this compound, the deuterium atoms are placed on the phenyl group, which can influence metabolic processes occurring at or near that site.
The potential benefits of this enhanced metabolic stability include:
-
Increased Half-Life (t½): A slower rate of metabolism can lead to a longer persistence of the compound in the body.[2][3]
-
Greater Drug Exposure (AUC): A longer half-life and reduced clearance can result in a higher overall exposure to the compound.[1]
-
Reduced Formation of Metabolites: Deuteration can alter the metabolic profile, potentially reducing the formation of certain metabolites.[2]
The following diagram illustrates the logical relationship between deuteration and its impact on metabolic stability.
Experimental Protocols for Assessing Metabolic Stability
To quantify the enhanced metabolic stability of a deuterated compound like this compound, in vitro metabolic stability assays are commonly employed. A typical protocol using liver microsomes is outlined below.
In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To determine and compare the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound and its deuterated analog.[1]
Materials:
-
Test compounds (non-deuterated and deuterated stocks, e.g., 1 mM in DMSO)
-
Pooled liver microsomes (e.g., human, rat)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)
-
Acetonitrile (B52724) with an internal standard for quenching the reaction
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare a microsomal suspension in phosphate buffer.
-
Incubation: Add the test compound to the microsomal suspension and pre-incubate at 37°C.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is stopped by adding cold acetonitrile containing an internal standard.
-
Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm (ln) of the percent remaining versus time.
-
Determine the slope of the linear portion of this curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .[1]
-
Compare the t½ values between the deuterated and non-deuterated compounds to determine the magnitude of the kinetic isotope effect.
The following diagram illustrates the workflow for this experimental protocol.
Conclusion
This compound is a valuable tool for researchers in drug metabolism and pharmacokinetics. Its enhanced stability against metabolic degradation, a result of the kinetic isotope effect, allows for more precise investigations into metabolic pathways. Adherence to recommended storage conditions, including low temperature, inert atmosphere, and protection from light, is essential for maintaining the integrity of this compound. The experimental protocols outlined in this guide provide a framework for quantifying the metabolic stability of this compound and similar deuterated molecules, ultimately contributing to the development of safer and more effective therapeutics.
References
An In-depth Technical Guide to the Synthesis of Deuterated N-Desmethyl Droloxifene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthetic pathway for deuterated N-Desmethyl Droloxifene (B22359), specifically focusing on the synthesis of an isotopologue with five deuterium (B1214612) atoms on a phenyl ring (N-Desmethyl Droloxifene-d5). This deuterated analog serves as a valuable tool in pharmaceutical research, particularly in metabolic studies and as an internal standard for mass spectrometry-based quantification.
The strategic incorporation of deuterium can alter the pharmacokinetic profile of a drug by slowing down its metabolism, a phenomenon known as the kinetic isotope effect. This can lead to improved bioavailability and a longer half-life. This guide details the multi-step synthesis, including experimental protocols, and presents quantitative data in a structured format for clarity.
Synthetic Strategy Overview
The synthesis of this compound is a multi-step process that begins with the preparation of a deuterated precursor, followed by the construction of the core droloxifene structure, and finally, N-demethylation. The key steps are:
-
Preparation of Bromobenzene-d5 (B116778): Introduction of deuterium atoms onto the aromatic ring of bromobenzene (B47551).
-
Formation of Phenyl-d5 Magnesium Bromide: Synthesis of the deuterated Grignard reagent.
-
Synthesis of Deuterated Droloxifene: Construction of the triphenylethylene (B188826) scaffold using the deuterated Grignard reagent.
-
N-Demethylation: Removal of the N-methyl group to yield the final product, this compound.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of Bromobenzene-d5
Method: Acid-catalyzed hydrogen-deuterium exchange.
Protocol:
-
To a stirred solution of bromobenzene (15.7 g, 100 mmol) in deuterium oxide (D₂O, 100 mL), add deuterated sulfuric acid (D₂SO₄, 5 mL).
-
Heat the mixture to reflux at 110°C for 48 hours under a nitrogen atmosphere.
-
Cool the reaction mixture to room temperature and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with a saturated solution of sodium bicarbonate in D₂O, then with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield bromobenzene-d5.
| Parameter | Value |
| Starting Material | Bromobenzene |
| Deuterating Agent | D₂SO₄/D₂O |
| Reaction Time | 48 hours |
| Temperature | 110°C |
| Typical Yield | 85-95% |
| Isotopic Purity | >98% D₅ |
Step 2: Synthesis of Phenyl-d5 Magnesium Bromide
Method: Grignard reagent formation.
Protocol:
-
Activate magnesium turnings (2.67 g, 110 mmol) in a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under a nitrogen atmosphere.
-
Add anhydrous tetrahydrofuran (B95107) (THF, 50 mL).
-
Add a solution of bromobenzene-d5 (16.2 g, 100 mmol) in anhydrous THF (100 mL) dropwise to the magnesium suspension.
-
If the reaction does not initiate, add a small crystal of iodine.
-
Once the reaction starts, maintain a gentle reflux by controlling the rate of addition.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete reaction. The resulting solution of phenyl-d5 magnesium bromide is used directly in the next step.
| Parameter | Value |
| Starting Material | Bromobenzene-d₅ |
| Reagent | Magnesium Turnings |
| Solvent | Anhydrous THF |
| Typical Concentration | ~0.8 M |
Step 3: Synthesis of Droloxifene-d5
Method: Grignard reaction followed by acid-catalyzed dehydration. This protocol is adapted from the known synthesis of Droloxifene.
Protocol:
-
Prepare a Grignard reagent from 3-(tetrahydropyran-2-yloxy)phenyl bromide (prepared separately) and magnesium in anhydrous THF.
-
To this Grignard solution, add a solution of 1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-(phenyl-d5)butan-1-one (a precursor synthesized from the reaction of phenyl-d5 magnesium bromide with a suitable acyl chloride) in anhydrous THF at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with ethyl acetate (B1210297) (3 x 100 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude tertiary alcohol.
-
Dissolve the crude alcohol in ethanol (B145695) and add a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux for 2 hours to effect dehydration.
-
Cool the reaction, neutralize with a saturated solution of sodium bicarbonate, and extract with ethyl acetate.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain Droloxifene-d5.
| Parameter | Value |
| Key Reagents | Phenyl-d5 Magnesium Bromide, 3-(tetrahydropyran-2-yloxy)phenylmagnesium bromide, Ketone Precursor |
| Reaction Type | Grignard Addition, Dehydration |
| Purification | Column Chromatography |
| Typical Yield | 40-50% (over two steps) |
Step 4: Synthesis of this compound
Method: Von Braun N-demethylation.
Protocol:
-
Dissolve Droloxifene-d5 (3.76 g, 10 mmol) in anhydrous chloroform (B151607) (50 mL).
-
Add cyanogen (B1215507) bromide (1.16 g, 11 mmol) portion-wise at 0°C.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Remove the solvent under reduced pressure to obtain the crude N-cyano intermediate.
-
To the crude intermediate, add a solution of potassium hydroxide (B78521) (2.8 g, 50 mmol) in ethanol (50 mL).
-
Heat the mixture to reflux for 8 hours to hydrolyze the cyanamide.
-
Cool the reaction, remove the ethanol under reduced pressure, and add water (50 mL).
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
| Parameter | Value |
| Starting Material | Droloxifene-d₅ |
| Demethylating Agent | Cyanogen Bromide |
| Hydrolysis | Ethanolic KOH |
| Purification | Column Chromatography |
| Typical Yield | 60-70% |
Product Characterization
The final product, this compound, would be characterized by standard analytical techniques to confirm its structure and purity.
| Analysis | Expected Results |
| ¹H NMR | Absence of signals corresponding to the protons on one of the phenyl rings. The remaining proton signals would be consistent with the N-desmethyl droloxifene structure. |
| ²H NMR | A signal in the aromatic region confirming the presence of deuterium on a phenyl ring. |
| Mass Spec (ESI+) | [M+H]⁺ at m/z 379.5, corresponding to C₂₅H₂₂D₅NO₂. |
| Purity (HPLC) | >98% |
Signaling Pathways and Logical Relationships
The synthesis of this compound involves a series of logical chemical transformations. The following diagram illustrates the key precursor relationships.
Caption: Logical flow of key synthetic modules.
Conclusion
This technical guide outlines a viable and detailed synthetic route for this compound. The presented protocols are based on established chemical transformations and provide a solid foundation for researchers and scientists in the field of drug development. The synthesis of such deuterated analogs is crucial for advancing our understanding of drug metabolism and for the development of more effective and safer therapeutics. The provided data and visualizations are intended to facilitate the practical implementation of this synthesis in a laboratory setting.
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of N-Desmethyl Droloxifene-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the mass spectrometry fragmentation of N-Desmethyl Droloxifene-d5, a deuterated internal standard crucial for the accurate quantification of N-Desmethyl Droloxifene in biological matrices. This document outlines the predicted fragmentation pathways, presents quantitative data in a structured format, and offers insights into the experimental methodologies relevant to its analysis.
N-Desmethyl Droloxifene is a primary metabolite of Droloxifene, a selective estrogen receptor modulator (SERM) that has been investigated for its potential in cancer therapy. Accurate measurement of its metabolites is essential for pharmacokinetic and metabolic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry, correcting for variability in sample preparation and instrument response.
Predicted Mass Spectrometry Fragmentation
While direct experimental fragmentation data for this compound is not widely published, a highly probable fragmentation pathway can be deduced from the well-understood fragmentation of the structurally analogous compound, N-Desmethyl Tamoxifen (B1202). The primary fragmentation event in positive ion electrospray ionization (ESI) mass spectrometry for this class of compounds is the cleavage of the ether bond connecting the aminoethoxy side chain to the phenyl ring.
The molecular formula for this compound is C25H22D5NO2, with a monoisotopic mass of approximately 378.27 g/mol . The five deuterium (B1214612) atoms are located on the butenyl side chain. Upon protonation, the precursor ion ([M+H]+) will have a mass-to-charge ratio (m/z) of approximately 379.28.
Collision-induced dissociation (CID) is expected to yield two primary fragment ions:
-
The characteristic side-chain fragment: Cleavage of the C-O bond of the ether linkage results in the formation of the N-methylaminoethyl cation, [CH2CH2NHCH3]+. This fragment is highly stable and produces a strong signal at m/z 58.06 . As the deuterium labels are on the butenyl group, this fragment remains unlabeled.
-
The deuterated core fragment: The remainder of the molecule, containing the triphenylethylene (B188826) core with the hydroxyl group and the deuterated butenyl side chain, will form the other major fragment ion. The predicted m/z for this fragment is 321.22 .
Quantitative Data Summary
The following table summarizes the predicted m/z values for the key ions in the mass spectrum of this compound.
| Ion Description | Predicted m/z |
| Protonated Molecule ([M+H]+) | 379.28 |
| Deuterated Core Fragment | 321.22 |
| N-Methylaminoethyl Cation Fragment | 58.06 |
Experimental Protocols
The following provides a generalized experimental protocol for the analysis of this compound and its non-deuterated counterpart in a biological matrix, such as plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is based on established methods for the analysis of tamoxifen and its metabolites.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 10 µL of a working solution of this compound (internal standard) in methanol.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. Liquid Chromatography Conditions
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is suitable.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at a lower percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte and internal standard, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
3. Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
N-Desmethyl Droloxifene: Precursor ion m/z 374.2 > Product ion m/z 58.1
-
This compound: Precursor ion m/z 379.3 > Product ion m/z 58.1
-
-
Instrument Parameters: Optimize capillary voltage, source temperature, gas flows (nebulizing and drying gases), and collision energy for maximum signal intensity of the MRM transitions.
Visualizations
The following diagrams illustrate the logical relationships and workflows described in this guide.
Physical and chemical characteristics of N-Desmethyl Droloxifene-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical characteristics of N-Desmethyl Droloxifene-d5, a deuterated analog of a key metabolite of the selective estrogen receptor modulator (SERM), Droloxifene. This document is intended to serve as a comprehensive resource, consolidating available data on its properties, analytical methodologies, and metabolic context.
Core Physical and Chemical Characteristics
This compound is the isotopically labeled form of N-Desmethyl Droloxifene, where five hydrogen atoms have been replaced by deuterium (B1214612). This labeling is typically introduced in the ethyl group of the butenyl side chain. Such deuterated standards are invaluable in quantitative bioanalytical studies, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays, where they serve as ideal internal standards due to their similar chemical behavior and distinct mass.
A summary of the key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound and its Non-Deuterated Analog
| Property | This compound | N-Desmethyl Droloxifene |
| Synonyms | 3-[(1E)-1-[4-[2-(Methylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl-d5]-phenol; N-Desmethyldroloxifene-d5; K 106-d5; N-Desmethyl-3-hydroxytamoxifen-d5 | (E)-3-(1-(4-(2-(Methylamino)ethoxy)phenyl)-2-phenylbut-1-en-1-yl)phenol |
| CAS Number | 1185241-63-7[1] | 83647-33-0[2] |
| Molecular Formula | C₂₅H₂₂D₅NO₂[1][3] | C₂₅H₂₇NO₂[2] |
| Molecular Weight | 378.52 g/mol [3] | 373.5 g/mol [2] |
| Appearance | Pale Yellow Solid[4] | White to Light Brown Solid[2] |
| Solubility | Soluble in Chloroform, Methanol[4] | Data not explicitly available; Droloxifene citrate (B86180) is soluble in methanol.[5] |
| Storage Conditions | -20°C, Amber Vial, Under Inert Atmosphere[4] | 2-8°C, Amber Vial, Refrigerator, Under inert atmosphere[2] |
| Purity | >98% (Chemical Purity)[1] | Not specified |
| Isotopic Purity | Typically ≥98% isotopic enrichment is recommended for deuterated standards.[6] Specific batch data should be obtained from the supplier's Certificate of Analysis. | Not Applicable |
Experimental Protocols
Synthesis and Purification
-
Synthesis of a Deuterated Precursor: The synthesis would begin with a deuterated starting material, likely a deuterated ethyl-containing compound, to introduce the five deuterium atoms.
-
Multi-step Organic Synthesis: A series of organic reactions would follow to construct the core structure of Droloxifene, incorporating the deuterated ethyl group. The synthesis of the parent compound, Droloxifene, involves the reaction of 3-(tetrahydropyran-2-yloxy)phenyl bromide with a ketone precursor, followed by acid-catalyzed dehydration.[5]
-
N-Demethylation: The final step would involve the selective removal of one methyl group from the dimethylaminoethoxy side chain. While this is a metabolic process in vivo, chemical N-demethylation can be achieved using various reagents. One successful approach for N-demethylation of similar compounds involved the hydrolysis of an N-formyl precursor in ethanolic potassium hydroxide.[7]
-
Purification: The final product would be purified using standard chromatographic techniques, such as column chromatography or preparative high-performance liquid chromatography (HPLC), to achieve high chemical purity.
Analytical Characterization
The comprehensive characterization of this compound is crucial for its use as an internal standard. The following experimental protocols are recommended:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are employed to confirm the chemical structure and the position of the deuterium labels. The absence or significant reduction of signals corresponding to the deuterated positions in the ¹H-NMR spectrum provides evidence of successful labeling.
-
Chemical Purity by HPLC: The chemical purity is determined by HPLC with UV or MS detection. A typical method would involve a reversed-phase C18 column with a gradient elution using a mixture of acetonitrile (B52724) and water with additives like formic acid or ammonium (B1175870) acetate.
-
Isotopic Purity by Mass Spectrometry: The isotopic purity, a critical parameter for a deuterated standard, is determined using HR-MS.[6][8] This involves analyzing the isotopic distribution of the molecular ion and calculating the percentage of the d5 species relative to other isotopic variants (d0 to d4). An isotopic enrichment of ≥98% is generally recommended for reliable quantitative analysis.[6]
A general workflow for the analytical characterization is depicted below:
Caption: General workflow for the synthesis, purification, and analytical characterization of this compound.
Metabolic Pathway and Mechanism of Action
N-Desmethyl Droloxifene is a major metabolite of Droloxifene.[5] Droloxifene itself is a non-steroidal selective estrogen receptor modulator (SERM) that exhibits high binding affinity for the estrogen receptor (ER).[4] Like its parent compound, N-Desmethyl Droloxifene also demonstrates a high affinity for the ER, which is approximately 10 times higher than that of Tamoxifen.[9]
The primary mechanism of action involves competitive binding to the estrogen receptor, leading to the modulation of estrogen-dependent gene expression. In estrogen receptor-positive (ER+) breast cancer cells, this interaction results in an anti-estrogenic effect, inhibiting cell proliferation.
The metabolic conversion of Droloxifene to N-Desmethyl Droloxifene occurs via N-demethylation, a common phase I metabolic reaction catalyzed by cytochrome P450 (CYP) enzymes in the liver. This metabolic pathway is analogous to the metabolism of Tamoxifen to N-Desmethyltamoxifen.
Caption: Simplified metabolic pathway of Droloxifene and the mechanism of action of N-Desmethyl Droloxifene.
Conclusion
This compound is a critical tool for researchers in the fields of drug metabolism, pharmacokinetics, and clinical pharmacology. Its use as an internal standard allows for accurate and precise quantification of its non-deuterated counterpart in biological matrices. This technical guide summarizes the key physical and chemical properties, outlines general experimental protocols for its characterization, and provides context for its metabolic origin and mechanism of action. For specific applications, it is imperative to consult the supplier's Certificate of Analysis for lot-specific data on purity and isotopic enrichment.
References
- 1. mdpi.com [mdpi.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. This compound | 1185241-63-7 [amp.chemicalbook.com]
- 5. Droloxifene - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
N-Desmethyl Droloxifene-d5: A Technical Guide to its Physicochemical Properties and Biological Context
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data on N-Desmethyl Droloxifene-d5, a deuterated metabolite of the selective estrogen receptor modulator (SERM), Droloxifene. Due to the limited public availability of specific quantitative data for this deuterated analog, this paper integrates qualitative information with data from its parent compound, Droloxifene, to offer a thorough understanding for research and drug development applications.
Physicochemical Properties
This compound is the deuterated form of N-Desmethyl Droloxifene, a primary metabolite of Droloxifene. The introduction of deuterium (B1214612) atoms can subtly alter the physicochemical properties of a molecule, which may influence its metabolic stability and pharmacokinetic profile.
General Properties
| Property | Value | Source |
| Molecular Formula | C₂₅H₂₂D₅NO₂ | Santa Cruz Biotechnology |
| Molecular Weight | 378.52 g/mol | Santa Cruz Biotechnology |
| Appearance | Pale Yellow Solid | ChemicalBook[1] |
| Storage Temperature | -20°C in an amber vial under an inert atmosphere | ChemicalBook[1] |
Solubility Data
Qualitative Solubility of this compound:
| Solvent | Solubility | Source |
| Chloroform (B151607) | Soluble | ChemicalBook[1] |
| Methanol | Soluble | ChemicalBook[1] |
Quantitative and Qualitative Solubility of Droloxifene (Parent Compound):
As a reference, the solubility of the parent compound, Droloxifene, is presented below. These values can serve as a useful estimation for the solubility characteristics of its N-desmethyl-d5 metabolite.
| Solvent | Solubility | pH (if applicable) | Source |
| Water | 0.078 mg/mL (Slightly soluble) | 3.4 (unbuffered) | NCBI Bookshelf[2] |
| Methanol | Soluble | - | NCBI Bookshelf[2] |
| Ethanol | Sparingly soluble | - | NCBI Bookshelf[2] |
| Chloroform | Insoluble | - | NCBI Bookshelf[2] |
Note: The difference in chloroform solubility between this compound and Droloxifene may be attributed to the structural modifications between the parent drug and its metabolite.
Experimental Protocols
While a specific, validated experimental protocol for determining the solubility of this compound is not publicly documented, a general methodology based on standard practices for pharmaceutical compounds can be proposed. The following workflow outlines a common approach for solubility assessment.
Proposed Workflow for Solubility Determination
Caption: A generalized experimental workflow for determining the thermodynamic solubility of a pharmaceutical compound.
Biological Context and Signaling Pathways
This compound is a metabolite of Droloxifene, a non-steroidal selective estrogen receptor modulator (SERM). SERMs exhibit tissue-specific estrogen receptor agonist or antagonist activity. The primary mechanism of action involves binding to estrogen receptors (ERα and ERβ), which leads to the modulation of gene transcription.
Metabolic Pathway of Droloxifene
Droloxifene undergoes metabolism in the liver, primarily through N-demethylation to form N-Desmethyl Droloxifene. This metabolic conversion is a key step in the biotransformation of the drug.
Caption: The metabolic conversion of Droloxifene to its N-desmethyl metabolite.
Mechanism of Action at the Estrogen Receptor
As a SERM, Droloxifene and its active metabolites, including N-Desmethyl Droloxifene, compete with endogenous estrogens, such as estradiol, for binding to estrogen receptors. This interaction can either block or mimic the effects of estrogen in a tissue-dependent manner. In breast tissue, SERMs typically act as antagonists, inhibiting the growth of estrogen-receptor-positive cancer cells.
Caption: The competitive binding of Droloxifene/N-Desmethyl Droloxifene and Estradiol to the Estrogen Receptor and their differential effects on gene transcription.
Conclusion
This technical guide consolidates the currently available information on this compound. While specific quantitative solubility data remains elusive, the provided qualitative data and the properties of the parent compound, Droloxifene, offer a solid foundation for researchers and drug development professionals. The outlined experimental workflow and the diagrams of the metabolic and signaling pathways provide a framework for further investigation and a deeper understanding of this compound's biological significance. Further experimental studies are warranted to establish the precise quantitative solubility and other physicochemical parameters of this compound to fully elucidate its potential in pharmaceutical applications.
References
The Biological Activity of N-Desmethyl Droloxifene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Desmethyl Droloxifene (B22359), a primary metabolite of the selective estrogen receptor modulator (SERM) Droloxifene, exhibits significant biological activity. This document provides a comprehensive overview of its mechanism of action, quantitative biological data, and detailed experimental protocols relevant to its study. As a key active metabolite, understanding the pharmacological profile of N-Desmethyl Droloxifene is crucial for the clinical development and application of its parent compound. This guide summarizes its interaction with the estrogen receptor, its effects on cancer cell proliferation, and its in vivo activity, providing a technical resource for researchers in oncology and endocrinology.
Introduction
Droloxifene (3-hydroxytamoxifen) is a non-steroidal SERM of the triphenylethylene (B188826) group, developed for the treatment of hormone-responsive breast cancer.[1] Like other SERMs, its biological effects are mediated through competitive binding to the estrogen receptor (ER), leading to tissue-specific estrogenic or antiestrogenic activities.[2] The clinical efficacy and pharmacological profile of Droloxifene are not solely attributable to the parent drug but also to its active metabolites.[3] N-Desmethyl Droloxifene is a major metabolite of Droloxifene, and its biological activity is of significant interest.[3][4] This guide focuses on the biological activity of N-Desmethyl Droloxifene, providing a detailed examination of its molecular interactions and cellular effects.
Mechanism of Action
N-Desmethyl Droloxifene, like its parent compound, functions as a selective estrogen receptor modulator. Its primary mechanism of action involves binding to estrogen receptors, primarily ERα and ERβ. This binding event competitively inhibits the binding of estradiol (B170435), the natural ligand. The conformational change induced in the ER upon binding of N-Desmethyl Droloxifene is distinct from that induced by estrogens. This results in a differential recruitment of co-activator and co-repressor proteins to the receptor-DNA complex, leading to tissue-specific modulation of estrogen-responsive gene transcription.[5] In breast cancer cells, this interaction is predominantly antagonistic, leading to the inhibition of estrogen-dependent cell proliferation.[4]
Signaling Pathway
The binding of N-Desmethyl Droloxifene to the estrogen receptor initiates a signaling cascade that culminates in the modulation of gene expression. In breast cancer cells, this typically leads to cell cycle arrest and apoptosis. Key downstream effects include the suppression of pro-proliferative genes like c-myc and the induction of growth-inhibitory factors such as Transforming Growth Factor-beta (TGF-β).[4][6]
Quantitative Data
The biological activity of N-Desmethyl Droloxifene has been quantified in various in vitro assays. The data consistently demonstrates its high potency as an antiestrogen, comparable to its parent compound, Droloxifene.
Table 1: Estrogen Receptor Binding Affinity
This table summarizes the relative binding affinity of N-Desmethyl Droloxifene and related compounds to the estrogen receptor. The IC50 value represents the concentration of the compound required to displace 50% of radiolabeled estradiol from the receptor.
| Compound | Receptor Source | IC50 (M) | Relative Binding Affinity (Estradiol = 100%) | Reference |
| N-Desmethyl Droloxifene | Rabbit Uteri Cytosol | Not specified, but stated to be 10x higher than Tamoxifen | Not specified | [4] |
| Droloxifene | Human MCF-7 Cells | ~1 x 10⁻⁸ | >60-fold higher than Tamoxifen | [3] |
| Tamoxifen | Rabbit Uteri Cytosol | ~10-fold lower than Droloxifene and N-Desmethyl Droloxifene | Not specified | [4] |
| Estradiol | Not specified | Not specified | 100% (Reference) |
Table 2: In Vitro Anti-proliferative Activity
This table presents the anti-proliferative effects of N-Desmethyl Droloxifene on estrogen receptor-positive breast cancer cell lines. The data is presented as the concentration range required for the inhibition of cell growth or a related marker.
| Compound | Cell Line | Assay | Effective Concentration (µM) | Reference |
| N-Desmethyl Droloxifene | MCF-7, ZR-75 | ³H-Uridine Incorporation | 0.05 - 1.0 | [4] |
| Droloxifene | MCF-7, ZR-75 | ³H-Uridine Incorporation | 0.05 - 1.0 | [4] |
| Tamoxifen | MCF-7, ZR-75 | ³H-Uridine Incorporation | Higher concentrations required compared to Droloxifene | [4] |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of the biological activity of N-Desmethyl Droloxifene. The following sections provide protocols for key experiments.
Estrogen Receptor Competitive Binding Assay
This assay determines the binding affinity of a test compound to the estrogen receptor by measuring its ability to compete with a radiolabeled ligand.
Workflow:
Methodology:
-
Preparation of Uterine Cytosol: Uteri from ovariectomized rats are homogenized in a suitable buffer (e.g., Tris-EDTA) and centrifuged at high speed to obtain the cytosolic fraction containing the estrogen receptors.
-
Incubation: A constant amount of uterine cytosol and radiolabeled estradiol (e.g., [³H]-17β-estradiol) are incubated with varying concentrations of N-Desmethyl Droloxifene in assay tubes.
-
Separation of Bound and Free Ligand: After incubation, the unbound ligand is separated from the receptor-bound ligand. This can be achieved by methods such as dextran-coated charcoal adsorption or hydroxylapatite precipitation.
-
Quantification of Radioactivity: The radioactivity of the bound fraction is measured using a liquid scintillation counter.
-
Data Analysis: The percentage of inhibition of radiolabeled estradiol binding is plotted against the concentration of N-Desmethyl Droloxifene. The IC50 value is then determined from the resulting dose-response curve.
MCF-7 Cell Proliferation Assay
This assay assesses the effect of N-Desmethyl Droloxifene on the proliferation of the estrogen receptor-positive human breast cancer cell line, MCF-7.
Methodology:
-
Cell Culture: MCF-7 cells are maintained in a suitable culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Treatment: The culture medium is replaced with a medium containing varying concentrations of N-Desmethyl Droloxifene, with or without a fixed concentration of estradiol to assess antiestrogenic activity.
-
Incubation: The cells are incubated for a defined period (e.g., 72 hours).
-
Assessment of Cell Proliferation: Cell viability or proliferation is measured using various methods, such as the MTT assay, which measures mitochondrial activity, or by direct cell counting.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to control wells and plotted against the concentration of N-Desmethyl Droloxifene to determine the EC50 value.
In Vivo Uterotrophic Assay
This in vivo assay evaluates the estrogenic and antiestrogenic effects of a compound by measuring its effect on the uterine weight of immature or ovariectomized female rodents.
Methodology:
-
Animal Model: Immature or ovariectomized female rats or mice are used.
-
Dosing: The animals are treated with N-Desmethyl Droloxifene via an appropriate route (e.g., oral gavage or subcutaneous injection) for a specified number of consecutive days. To assess antiestrogenic activity, a group of animals is co-treated with a known estrogen, such as ethinyl estradiol.
-
Necropsy: On the day after the last dose, the animals are euthanized, and their uteri are carefully dissected and weighed.
-
Data Analysis: The uterine weights of the treated groups are compared to those of the vehicle control and positive control (estrogen-treated) groups. A significant reduction in estrogen-stimulated uterine weight indicates antiestrogenic activity.
Conclusion
N-Desmethyl Droloxifene is a biologically active metabolite of Droloxifene that exhibits potent antiestrogenic properties. Its high affinity for the estrogen receptor and its ability to inhibit the proliferation of estrogen-dependent breast cancer cells underscore its importance in the overall pharmacological profile of its parent compound. The experimental protocols detailed in this guide provide a framework for the continued investigation of N-Desmethyl Droloxifene and other novel SERMs. Further research, particularly studies providing direct comparative quantitative data, will be valuable in fully elucidating its therapeutic potential.
References
- 1. Pharmacokinetics of droloxifene and its metabolites in breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Droloxifene, a new antiestrogen: its role in metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Droloxifene - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. No loss of estrogenic or anti-estrogenic activity after demethylation of droloxifene (3-OH-tamoxifen) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Droloxifene - Wikipedia [en.wikipedia.org]
- 6. Preclinical data for Droloxifene - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Droloxifene Metabolism and N-desmethyl Metabolite Formation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Droloxifene (B22359), a selective estrogen receptor modulator (SERM), undergoes significant metabolism primarily mediated by the cytochrome P450 (CYP) enzyme system. A key metabolic pathway is the N-demethylation of the parent compound to form N-desmethyl droloxifene. This active metabolite retains significant pharmacological activity, making the understanding of its formation a critical aspect of droloxifene's overall pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive overview of the metabolic pathways of droloxifene, with a specific focus on the enzymatic processes leading to the formation of its N-desmethyl metabolite. Detailed experimental protocols for studying this metabolic conversion are provided, alongside a summary of relevant quantitative data.
Introduction
Droloxifene, a tamoxifen (B1202) analogue, was developed as a potential treatment for breast cancer.[1] Its metabolic fate in the body is a crucial determinant of its efficacy and potential drug-drug interactions. The formation of metabolites can lead to compounds with altered biological activity, clearance rates, and toxicity profiles. One of the principal metabolites of droloxifene is N-desmethyl droloxifene, which has been shown to exhibit a binding affinity for the estrogen receptor comparable to the parent drug.[2] Therefore, the enzymatic conversion to this metabolite is a significant event in the overall pharmacology of droloxifene.
Metabolic Pathways of Droloxifene
Droloxifene is subject to several metabolic transformations, including glucuronidation and oxidation.[3] The oxidative metabolism is predominantly carried out by the cytochrome P450 superfamily of enzymes located in the liver. While multiple metabolites have been identified, the N-demethylation pathway is of particular interest due to the pharmacological activity of the resulting metabolite.
N-demethylation of Droloxifene
The conversion of droloxifene to N-desmethyl droloxifene involves the removal of a methyl group from the tertiary amine in the side chain of the molecule. This reaction is a classic example of a CYP-mediated N-dealkylation. Based on extensive research on the structurally similar drug tamoxifen, it is strongly indicated that the primary enzyme responsible for the N-demethylation of droloxifene is CYP3A4 .[4][5]
The general scheme for this metabolic reaction is as follows:
-
Droloxifene + O₂ + NADPH + H⁺ → [Droloxifene-N⁺-CH₂OH] + H₂O + NADP⁺
-
[Droloxifene-N⁺-CH₂OH] → N-desmethyl droloxifene + CH₂O
Quantitative Data on Droloxifene Metabolism
| Compound | Matrix | Concentration (ng/mL) | Dosage | Patient Population | Citation |
| Droloxifene | Plasma | ~15 | 20 mg/day | Postmenopausal women with metastatic breast cancer | [3] |
| Droloxifene | Plasma | ~30 | 40 mg/day | Postmenopausal women with metastatic breast cancer | [3] |
| Droloxifene | Plasma | ~80 | 100 mg/day | Postmenopausal women with metastatic breast cancer | [3] |
| N-desmethyl droloxifene | Plasma | ~6 | 100 mg (single dose) | Breast cancer patient | [3] |
Table 1: Plasma Concentrations of Droloxifene and N-desmethyl Droloxifene.
Experimental Protocols
The following sections detail the methodologies for key experiments to investigate the N-demethylation of droloxifene.
In Vitro Metabolism using Human Liver Microsomes
This protocol is designed to assess the metabolic stability of droloxifene and identify the metabolites formed in a system that mimics hepatic metabolism.
Materials:
-
Pooled human liver microsomes (HLMs)
-
Droloxifene
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P; Glucose-6-phosphate dehydrogenase, G6PDH; NADP⁺)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
Magnesium chloride (MgCl₂)
-
Acetonitrile (B52724) (ACN)
-
Internal standard (e.g., a structurally similar compound not present in the matrix)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
Procedure:
-
Preparation of Incubation Mixture: In a 96-well plate, prepare the incubation mixture containing potassium phosphate buffer, MgCl₂, and pooled HLMs (final protein concentration typically 0.5-1.0 mg/mL).
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.
-
Initiation of Reaction: Add droloxifene (at various concentrations, e.g., 1-100 µM) to initiate the metabolic reaction.
-
Addition of Cofactor: Start the reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the plate at 37°C with shaking for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination of Reaction: Stop the reaction at each time point by adding a cold solution of acetonitrile containing the internal standard.
-
Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to a new plate for analysis by HPLC or LC-MS/MS to quantify the remaining droloxifene and the formation of N-desmethyl droloxifene.
Cytochrome P450 Inhibition Studies
This protocol aims to identify the specific CYP isozyme(s) responsible for the N-demethylation of droloxifene using selective chemical inhibitors.
Materials:
-
Same as in section 4.1
-
Selective CYP inhibitors (e.g., Ketoconazole for CYP3A4, Furafylline for CYP1A2, Sulfaphenazole for CYP2C9, Quinidine for CYP2D6)
Procedure:
-
Preparation of Incubation Mixture: Prepare the incubation mixture as described in section 4.1.
-
Addition of Inhibitor: Add a specific CYP inhibitor at a known concentration to the appropriate wells. A control group without any inhibitor should be included.
-
Pre-incubation: Pre-incubate the plate with the inhibitors at 37°C for a specified time (e.g., 10-15 minutes) to allow for inhibitor-enzyme interaction.
-
Initiation and Incubation: Follow steps 3-5 from the protocol in section 4.1.
-
Termination and Analysis: Follow steps 6-8 from the protocol in section 4.1.
-
Data Analysis: Compare the rate of N-desmethyl droloxifene formation in the presence and absence of each inhibitor. A significant reduction in metabolite formation in the presence of a specific inhibitor indicates the involvement of that CYP isozyme.
HPLC Method for Quantification
This is a representative HPLC method that can be adapted for the quantification of droloxifene and N-desmethyl droloxifene.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or fluorescence detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate buffer, pH 3-4) in an isocratic or gradient elution. The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV detection at a wavelength of approximately 280 nm, or fluorescence detection for higher sensitivity.
Sample Preparation:
-
The supernatant from the in vitro metabolism assay is directly injected or may require further dilution with the mobile phase.
Quantification:
-
A standard curve is generated using known concentrations of droloxifene and N-desmethyl droloxifene. The concentrations of the analytes in the samples are determined by comparing their peak areas to the standard curve.
Conclusion
The N-demethylation of droloxifene to its active metabolite, N-desmethyl droloxifene, is a critical metabolic pathway, likely mediated by CYP3A4. Understanding the kinetics and the enzymes involved in this transformation is essential for predicting potential drug-drug interactions and for optimizing the therapeutic use of droloxifene. The experimental protocols provided in this guide offer a robust framework for researchers to investigate this and other metabolic pathways of droloxifene in detail. Further studies to determine the precise enzyme kinetics (Km and Vmax) of droloxifene N-demethylation are warranted to provide a more complete quantitative understanding of this metabolic process.
References
- 1. researchgate.net [researchgate.net]
- 2. No loss of estrogenic or anti-estrogenic activity after demethylation of droloxifene (3-OH-tamoxifen) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sensitive method for the quantitation of droloxifene in plasma and serum by high-performance liquid chromatography employing fluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantitative Analysis of N-Desmethyl Droloxifene in Human Plasma using N-Desmethyl Droloxifene-d5 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N-Desmethyl Droloxifene (B22359), a key metabolite of the selective estrogen receptor modulator (SERM) Droloxifene, in human plasma.[1] The use of a stable isotope-labeled internal standard, N-Desmethyl Droloxifene-d5, ensures high accuracy and precision by correcting for matrix effects and variations during sample processing.[2][3] The protocol covers sample preparation via protein precipitation, chromatographic and mass spectrometric conditions, and typical method validation parameters, making it suitable for high-throughput pharmacokinetic and clinical studies.
Introduction and Principle
Droloxifene is a nonsteroidal SERM that was investigated for the treatment of breast cancer and osteoporosis.[4] It is an analog of tamoxifen (B1202) with a high affinity for the estrogen receptor.[5][6] In humans, Droloxifene is metabolized into several compounds, including N-Desmethyl Droloxifene.[1][7] Accurate quantification of this metabolite is crucial for understanding the drug's overall pharmacokinetic profile.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for quantifying drug metabolites in complex biological matrices due to its high sensitivity and selectivity.[8] The "gold standard" for quantitative bioanalysis using LC-MS/MS involves the use of a stable isotope-labeled (SIL) internal standard (IS).[3] this compound serves as an ideal IS because it is chemically identical to the analyte, ensuring it co-elutes during chromatography and experiences identical ionization and matrix effects.[2] However, its five-dalton mass difference allows the mass spectrometer to differentiate it from the endogenous analyte, leading to highly reliable and accurate quantification.
Metabolic Pathway of Droloxifene
Droloxifene undergoes several metabolic transformations in the body. One of the primary pathways is N-demethylation, which results in the formation of N-Desmethyl Droloxifene. Other pathways include glucuronidation and oxidation.[1][7]
Caption: Postulated metabolic pathways of Droloxifene.
Experimental Protocols
This protocol outlines the procedure for extracting and quantifying N-Desmethyl Droloxifene from human plasma.
-
Analytes: N-Desmethyl Droloxifene reference standard, this compound (Internal Standard).
-
Biological Matrix: Blank human plasma with K2-EDTA as an anticoagulant.
-
Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (LC-MS grade), Formic Acid (reagent grade), Deionized Water.
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of N-Desmethyl Droloxifene and this compound by dissolving the accurately weighed standards in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the N-Desmethyl Droloxifene stock solution with 50:50 (v/v) methanol:water to create working standards for calibration curve (CC) and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used for protein precipitation.
Protein precipitation is a rapid and effective method for sample clean-up in high-protein matrices like plasma.[9][10]
-
Pipette 50 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the IS Working Solution (100 ng/mL this compound in acetonitrile) to each tube.
-
Vortex the tubes vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to autosampler vials or a 96-well plate.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
The analysis is performed on a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Table 1: Liquid Chromatography (LC) Conditions
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 90% B over 3 min, hold 1 min, re-equilibrate |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Run Time | ~5 minutes |
Table 2: Mass Spectrometry (MS) Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Analyte) | m/z 374.5 → 112.2 (N-Desmethyl Droloxifene) |
| MRM Transition (IS) | m/z 379.5 → 117.2 (this compound) |
| Collision Gas | Argon |
| Ion Source Temperature | 500°C |
| Dwell Time | 100 ms |
Note: MRM transitions are hypothetical and should be optimized empirically.
Experimental Workflow
The overall workflow from sample receipt to final data analysis is depicted below.
Caption: LC-MS/MS analytical workflow.
Method Validation Summary
The bioanalytical method should be validated according to regulatory guidelines such as those from the FDA or EMA.[11][12][13][14] Key validation parameters include selectivity, accuracy, precision, linearity, and stability. A summary of typical acceptance criteria and expected performance is provided below.
Table 3: Representative Bioanalytical Method Validation Data
| Parameter | Concentration Levels | Acceptance Criteria | Typical Result |
| Linearity Range | 1 - 1000 ng/mL | R² ≥ 0.99 | R² > 0.995 |
| Lower Limit of Quant. (LLOQ) | 1 ng/mL | Accuracy: ±20%; Precision: ≤20% | Meets Criteria |
| Intra-day Accuracy (% Bias) | Low, Mid, High QC | Within ±15% of nominal | -4.5% to 6.2% |
| Intra-day Precision (% CV) | Low, Mid, High QC | ≤ 15% | < 8.0% |
| Inter-day Accuracy (% Bias) | Low, Mid, High QC | Within ±15% of nominal | -5.8% to 7.5% |
| Inter-day Precision (% CV) | Low, Mid, High QC | ≤ 15% | < 9.5% |
| Extraction Recovery | Low, Mid, High QC | Consistent and reproducible | > 90% |
QC = Quality Control; CV = Coefficient of Variation. Data are representative.
Conclusion
This application note presents a straightforward, rapid, and reliable LC-MS/MS method for the quantification of N-Desmethyl Droloxifene in human plasma. The simple protein precipitation sample preparation allows for high throughput, while the use of the stable isotope-labeled internal standard this compound ensures the method is accurate and precise, meeting regulatory standards for bioanalytical method validation. This protocol is well-suited for supporting drug metabolism, pharmacokinetic, and clinical research involving Droloxifene.
References
- 1. Droloxifene - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Droloxifene - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Droloxifene - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Pharmacokinetics and metabolism of the anti-oestrogen droloxifene in female human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 9. spectroscopyeurope.com [spectroscopyeurope.com]
- 10. mdpi.com [mdpi.com]
- 11. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 12. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 13. ema.europa.eu [ema.europa.eu]
- 14. ema.europa.eu [ema.europa.eu]
Application Note: Quantitative Analysis of N-Desmethyl Droloxifene-d5 in Human Plasma using LC-MS/MS
For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.
Abstract
This application note details a robust and sensitive bioanalytical method for the quantification of N-Desmethyl Droloxifene-d5 in human plasma samples. The protocol employs a straightforward protein precipitation extraction procedure followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a deuterated analog of N-Desmethyl Droloxifene, a metabolite of the selective estrogen receptor modulator (SERM) Droloxifene. While deuterated compounds are most commonly utilized as internal standards in pharmacokinetic studies, this protocol outlines a method for the direct quantification of this compound, which may be relevant in studies involving the administration of this labeled compound.
Introduction
Droloxifene is a nonsteroidal antiestrogen (B12405530) that undergoes metabolism to form active metabolites, including N-desmethyldroloxifene. The quantification of these compounds in biological matrices is crucial for pharmacokinetic and drug metabolism studies. Stable isotope-labeled internal standards, such as this compound, are considered the gold standard for quantitative bioanalysis using mass spectrometry. They exhibit similar chemical and physical properties to the analyte of interest, allowing for accurate correction of variations during sample preparation and analysis. This document provides a detailed protocol for the extraction and quantification of this compound from human plasma, adapted from established methods for related compounds.
Experimental
Materials and Reagents
-
This compound (Analyte)
-
N-Desmethyl Droloxifene (Internal Standard - IS)
-
Acetonitrile (B52724) (HPLC Grade)
-
Methanol (HPLC Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water
-
Human Plasma (K2-EDTA)
Sample Preparation
A protein precipitation method is employed for the extraction of this compound from plasma samples.
-
Allow plasma samples to thaw at room temperature.
-
To 100 µL of plasma, add 20 µL of the internal standard working solution (N-Desmethyl Droloxifene in methanol).
-
Vortex mix for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix for 2 minutes.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is achieved using a C18 analytical column.
| Parameter | Condition |
|---|---|
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Run Time | 5 minutes |
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 2.5 | 5 | 95 |
| 4.0 | 5 | 95 |
| 4.1 | 95 | 5 |
| 5.0 | 95 | 5 |
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer using positive ion electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM).
| Parameter | Setting |
|---|---|
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
|---|---|---|---|---|
| This compound | 363.2 | 58.1 | 30 | 20 |
| N-Desmethyl Droloxifene (IS) | 358.2 | 58.1 | 30 | 20 |
Workflow Diagram
Method Validation Parameters (Illustrative)
A full method validation should be performed according to regulatory guidelines. The following are typical parameters to be assessed.
| Parameter | Acceptance Criteria |
|---|---|
| Linearity (R²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio ≥ 10 |
| Accuracy | Within ±15% of nominal concentration (±20% for LLOQ) |
| Precision (CV%) | ≤ 15% (≤ 20% for LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Internal standard normalized matrix factor within acceptable limits |
| Stability | Analyte stable under various storage and handling conditions |
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation procedure allows for high throughput, making it suitable for studies requiring the analysis of a large number of samples. This protocol can be adapted and validated for specific research needs in the fields of drug metabolism and pharmacokinetics.
Application Notes and Protocols for Isotope Dilution Mass Spectrometry using N-Desmethyl Droloxifene-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate and precise analytical technique for the quantification of molecules in complex matrices. By introducing a known amount of a stable isotope-labeled version of the analyte as an internal standard, IDMS effectively corrects for variations in sample preparation, chromatographic separation, and mass spectrometric detection. This application note provides a detailed protocol for the simultaneous quantification of Droloxifene and its primary metabolite, N-Desmethyl Droloxifene, in human plasma using N-Desmethyl Droloxifene-d5 as the internal standard. This method is particularly relevant for pharmacokinetic and drug metabolism studies in the development of Droloxifene, a selective estrogen receptor modulator (SERM).
Droloxifene, a tamoxifen (B1202) analogue, undergoes metabolism in the body, primarily through N-demethylation to form N-Desmethyl Droloxifene. Accurate quantification of both the parent drug and its metabolite is crucial for understanding its pharmacological profile. The use of a deuterated internal standard, this compound, which has nearly identical chemical and physical properties to the analyte, ensures the highest level of accuracy and precision in bioanalytical testing.
Principle of the Method
The method employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode. Plasma samples are first deproteinized in the presence of the internal standard, this compound. The supernatant is then injected into the LC-MS/MS system. The analytes are chromatographically separated from matrix components and then detected by the mass spectrometer based on their specific precursor-to-product ion transitions. The ratio of the peak area of the analyte to that of the internal standard is used to calculate the concentration of the analyte in the sample against a calibration curve.
Materials and Reagents
-
Droloxifene reference standard
-
N-Desmethyl Droloxifene reference standard
-
This compound internal standard
-
HPLC-grade methanol (B129727)
-
HPLC-grade acetonitrile (B52724)
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K2EDTA)
Experimental Protocols
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Droloxifene, N-Desmethyl Droloxifene, and this compound in methanol to obtain individual stock solutions of 1 mg/mL. Store at -20°C.
-
Working Standard Solutions: Prepare serial dilutions of the Droloxifene and N-Desmethyl Droloxifene stock solutions in 50:50 (v/v) methanol:water to create a series of working standard solutions for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation)
-
Label polypropylene (B1209903) microcentrifuge tubes for calibration standards, QC samples, and unknown samples.
-
Add 50 µL of the appropriate working standard solution (or blank matrix for the blank sample) to the corresponding tubes.
-
Pipette 100 µL of human plasma into each tube.
-
Add 25 µL of the internal standard working solution (100 ng/mL this compound) to all tubes except the blank sample. To the blank sample, add 25 µL of 50:50 (v/v) methanol:water.
-
Add 300 µL of cold acetonitrile to each tube to precipitate proteins.
-
Vortex each tube for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography:
| Parameter | Value |
| LC System | Agilent 1290 Infinity II UHPLC or equivalent |
| Column | Zorbax RRHT Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
| 0.0 | |
| 1.0 | |
| 5.0 | |
| 6.0 | |
| 6.1 | |
| 8.0 |
Mass Spectrometry:
| Parameter | Value |
| MS System | Agilent 6470 Triple Quadrupole MS or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Gas Temperature | 325°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
| Sheath Gas Temperature | 350°C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Fragmentor (V) | Collision Energy (V) |
| Droloxifene | 388.2 | 72.1 | 50 | 130 | 25 |
| N-Desmethyl Droloxifene | 374.2 | 58.1 | 50 | 135 | 30 |
| This compound | 379.2 | 63.1 | 50 | 135 | 30 |
Note: The fragmentor voltage and collision energy may require optimization for your specific instrument.
Data Presentation
Bioanalytical Method Validation Summary
The method should be validated according to regulatory guidelines (e.g., FDA or EMA). The following tables present typical acceptance criteria and hypothetical performance data.
Table 1: Linearity and Range
| Analyte | Calibration Range (ng/mL) | R² |
| Droloxifene | 1 - 500 | > 0.995 |
| N-Desmethyl Droloxifene | 0.5 - 250 | > 0.995 |
Table 2: Precision and Accuracy (Intra- and Inter-Day)
| Analyte | QC Level | Concentration (ng/mL) | Precision (%CV) | Accuracy (%Bias) |
| Droloxifene | LLOQ | 1 | < 20 | ± 20 |
| Low | 3 | < 15 | ± 15 | |
| Medium | 75 | < 15 | ± 15 | |
| High | 400 | < 15 | ± 15 | |
| N-Desmethyl Droloxifene | LLOQ | 0.5 | < 20 | ± 20 |
| Low | 1.5 | < 15 | ± 15 | |
| Medium | 40 | < 15 | ± 15 | |
| High | 200 | < 15 | ± 15 |
Table 3: Matrix Effect and Recovery
| Analyte | QC Level | Matrix Effect (%) | Recovery (%) |
| Droloxifene | Low | 85 - 115 | Consistent, precise, and reproducible |
| High | 85 - 115 | Consistent, precise, and reproducible | |
| N-Desmethyl Droloxifene | Low | 85 - 115 | Consistent, precise, and reproducible |
| High | 85 - 115 | Consistent, precise, and reproducible |
Mandatory Visualization
Droloxifene Metabolism Pathway
Caption: Postulated metabolic pathways of Droloxifene.
IDMS Experimental Workflow
Caption: Experimental workflow for IDMS analysis.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of Droloxifene and its metabolite, N-Desmethyl Droloxifene, in human plasma using Isotope Dilution Mass Spectrometry with this compound as the internal standard. The described method is sensitive, specific, and robust, making it suitable for regulated bioanalytical studies in drug development. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, which is essential for reliable pharmacokinetic and clinical studies.
Application Note: High-Throughput Quantification of N-Desmethyl Droloxifene in Human Plasma by LC-MS/MS using a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of N-Desmethyl Droloxifene in human plasma. The method utilizes N-Desmethyl Droloxifene-d5 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A simple protein precipitation extraction procedure followed by a rapid chromatographic separation allows for a high-throughput workflow suitable for pharmacokinetic and drug metabolism studies. The method demonstrates excellent linearity, precision, accuracy, and recovery, making it a valuable tool for researchers, scientists, and drug development professionals.
Introduction
Droloxifene, a selective estrogen receptor modulator (SERM), and its primary metabolite, N-Desmethyl Droloxifene, are of significant interest in pharmacological research.[1] Accurate quantification of these compounds in biological matrices is crucial for understanding their pharmacokinetic profiles and metabolic pathways. LC-MS/MS has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for matrix effects and variability during sample processing, leading to highly reliable quantitative results.[2] This application note provides a detailed protocol for the development and validation of an LC-MS/MS method for N-Desmethyl Droloxifene in human plasma.
Experimental
Materials and Reagents
-
N-Desmethyl Droloxifene (CAS: 83647-33-0) and this compound (Molecular Formula: C25H22D5NO2, Molecular Weight: 378.52) were sourced from a reputable supplier.[3][4]
-
HPLC-grade acetonitrile (B52724), methanol (B129727), and water were obtained from a commercial supplier.
-
Formic acid (LC-MS grade) was also commercially sourced.
-
Human plasma (K2-EDTA) was obtained from a certified vendor.
Instrumentation
An LC-MS/MS system consisting of a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used.
Standard and Quality Control Sample Preparation
Stock solutions of N-Desmethyl Droloxifene and this compound were prepared in methanol at a concentration of 1 mg/mL. A series of working standard solutions for the calibration curve and quality control (QC) samples were prepared by serial dilution of the stock solution with a 50:50 methanol:water mixture. Calibration standards and QC samples were prepared by spiking the appropriate working standard solutions into blank human plasma.
Protocols
Sample Preparation Protocol
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the this compound internal standard working solution (e.g., at 100 ng/mL).
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[5]
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the clear supernatant to a clean autosampler vial or 96-well plate.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Method Protocol
Liquid Chromatography Conditions:
-
Column: A C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good separation and peak shape.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient Program:
-
0.0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 20% B
-
3.1-4.0 min: 20% B (Re-equilibration)
-
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
The MRM transitions are based on those established for the structurally similar N-desmethyl-tamoxifen.[1] The precursor ion corresponds to the [M+H]+ of the molecule, and the product ion at m/z 58 is a characteristic fragment of the N-desmethyl side chain.
-
N-Desmethyl Droloxifene: 358.2 -> 58.1
-
This compound: 363.2 -> 58.1
-
-
Instrument Parameters (Typical Starting Points):
-
Collision Energy (CE): 20-25 V (to be optimized for the specific instrument)
-
Cone/Fragmentor Voltage: 120-140 V (to be optimized for the specific instrument)
-
Capillary Voltage: 3.0-3.5 kV
-
Gas Temperature: 300-350°C
-
Gas Flow: 10-12 L/min
-
Data Presentation
The following tables summarize the expected quantitative performance of the method, based on validation data for similar analytes.[1]
Table 1: Calibration Curve for N-Desmethyl Droloxifene
| Concentration (ng/mL) | Mean Response Ratio (Analyte/IS) | % Accuracy |
| 0.5 | 0.012 | 102.3 |
| 1 | 0.025 | 98.7 |
| 5 | 0.128 | 101.5 |
| 10 | 0.255 | 99.2 |
| 50 | 1.278 | 100.8 |
| 100 | 2.561 | 99.5 |
| 200 | 5.115 | 98.9 |
| 500 | 12.802 | 100.1 |
Linearity is expected to be excellent with a correlation coefficient (r²) > 0.99.
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV, n=6) | Inter-day Precision (%CV, n=18) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| LLOQ | 0.5 | ≤ 10 | ≤ 10 | 90-110 | 90-110 |
| Low | 1.5 | ≤ 8 | ≤ 8 | 92-108 | 92-108 |
| Mid | 75 | ≤ 6 | ≤ 6 | 94-106 | 94-106 |
| High | 400 | ≤ 5 | ≤ 5 | 95-105 | 95-105 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low | 1.5 | 85-95 | 90-110 |
| High | 400 | 85-95 | 90-110 |
Mandatory Visualizations
Caption: Experimental workflow for the quantification of N-Desmethyl Droloxifene.
Caption: SERM Inhibition of Estrogen Receptor Signaling Pathway.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and high-throughput solution for the quantification of N-Desmethyl Droloxifene in human plasma. The use of a stable isotope-labeled internal standard ensures the reliability of the results. This method is well-suited for pharmacokinetic and drug metabolism studies, providing a valuable tool for researchers in the field of drug development.
References
- 1. Extraction of tamoxifen and its metabolites from formalin-fixed, paraffin-embedded tissues: an innovative quantitation method using liquid chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Table 2 from The Effect of Selective Estrogen Receptor Modulators (SERMs) on the Tamoxifen Resistant Breast Cancer Cells | Semantic Scholar [semanticscholar.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. dshs-koeln.de [dshs-koeln.de]
- 5. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Tamoxifen and its Metabolites in Human Plasma using LC-MS/MS with N-Desmethyl Droloxifene-d5 Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the simultaneous quantification of tamoxifen (B1202) and its major active metabolites, N-desmethyltamoxifen, 4-hydroxytamoxifen (B85900), and endoxifen (B1662132), in human plasma. The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) with N-Desmethyl Droloxifene-d5 as an internal standard to ensure accuracy and precision. A simple protein precipitation step is employed for sample preparation, making it suitable for high-throughput analysis in clinical research settings. This method is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies and therapeutic drug monitoring of tamoxifen.
Introduction
Tamoxifen is a selective estrogen receptor modulator (SERM) widely used in the treatment and prevention of estrogen receptor-positive breast cancer.[1][2] The clinical efficacy of tamoxifen is highly dependent on its metabolic activation to more potent metabolites, primarily 4-hydroxytamoxifen and endoxifen.[3][4] These metabolites exhibit 30- to 100-fold higher affinity for the estrogen receptor compared to the parent drug.[1] The metabolic conversion of tamoxifen is primarily carried out by cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4/5.[1][5][6] Genetic polymorphisms in these enzymes can lead to significant inter-individual variability in plasma concentrations of active metabolites, potentially impacting treatment outcomes.[5] Therefore, accurate and precise quantification of tamoxifen and its metabolites is crucial for pharmacokinetic studies and for personalizing therapy.
This application note provides a detailed protocol for the quantitative analysis of tamoxifen, N-desmethyltamoxifen, 4-hydroxytamoxifen, and endoxifen in human plasma using LC-MS/MS. The use of a stable isotope-labeled internal standard, this compound, compensates for matrix effects and variations in sample processing and instrument response, ensuring reliable quantification.
Tamoxifen Metabolic Pathway
Tamoxifen undergoes extensive metabolism in the liver. The two primary metabolic pathways are N-demethylation and 4-hydroxylation. N-demethylation, primarily catalyzed by CYP3A4/5, leads to the formation of N-desmethyltamoxifen, the most abundant metabolite in plasma.[5][6] 4-hydroxylation, mainly mediated by CYP2D6, produces the highly potent 4-hydroxytamoxifen.[1] Endoxifen (4-hydroxy-N-desmethyltamoxifen), another potent metabolite, is formed through two main routes: hydroxylation of N-desmethyltamoxifen by CYP2D6 or N-demethylation of 4-hydroxytamoxifen by CYP3A4/5.[1][6] These active metabolites are subsequently inactivated through glucuronidation and sulfation for excretion.[6]
Experimental Protocol
Materials and Reagents
-
Tamoxifen, N-desmethyltamoxifen, 4-hydroxytamoxifen, and endoxifen reference standards
-
This compound (Internal Standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) formate (B1220265) (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Instrumentation
-
A validated LC-MS/MS system consisting of a high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Standard Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of tamoxifen, N-desmethyltamoxifen, 4-hydroxytamoxifen, endoxifen, and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the analyte stock solutions in 50:50 (v/v) methanol:water to create a series of working standard solutions for constructing calibration curves.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in acetonitrile.
Sample Preparation
-
Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile) to each tube.
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are typical starting conditions and may require optimization for individual LC-MS/MS systems.
| Parameter | Condition |
| LC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water with 2 mM ammonium formate |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 30% B, linear gradient to 95% B over 3 min, hold for 1 min, return to initial conditions and equilibrate for 1 min. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Tamoxifen | 372.2 | 72.1 | 35 |
| N-Desmethyltamoxifen | 358.2 | 58.1 | 38 |
| 4-Hydroxytamoxifen | 388.2 | 72.1 | 35 |
| Endoxifen | 374.2 | 58.1 | 38 |
| This compound (IS) | 379.2 | 63.1 | 38 |
Note: The exact m/z values and collision energies should be optimized for the specific instrument used.
Quantitative Data
The method should be validated according to regulatory guidelines (e.g., FDA, EMA). The following tables summarize typical performance characteristics and observed plasma concentrations from published studies.
Table 1: Method Validation Parameters
| Parameter | Tamoxifen | N-Desmethyltamoxifen | 4-Hydroxytamoxifen | Endoxifen |
| Linearity Range (ng/mL) | 1 - 500 | 1 - 500 | 0.1 - 50 | 0.2 - 100 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1.0 | 1.0 | 0.1 | 0.2 |
| Intra-day Precision (%CV) | < 10% | < 10% | < 15% | < 15% |
| Inter-day Precision (%CV) | < 10% | < 10% | < 15% | < 15% |
| Accuracy (% Bias) | ± 15% | ± 15% | ± 20% | ± 20% |
| Recovery | > 85% | > 85% | > 80% | > 80% |
Data presented in this table are representative and should be established for each specific assay.
Table 2: Typical Steady-State Plasma Concentrations in Patients on 20 mg/day Tamoxifen
| Analyte | Mean Concentration (ng/mL) | Concentration Range (ng/mL) |
| Tamoxifen | 105[4][7] | 20 - 307[8][9] |
| N-Desmethyltamoxifen | 181[4][7] | 25 - 530[8][9] |
| 4-Hydroxytamoxifen | 1.9[4][7] | 0.22 - 200[8][9] |
| Endoxifen | 12.6[4][7] | 0.32 - 19[8][9] |
These values can vary significantly between individuals due to genetic and other factors.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and sensitive tool for the simultaneous quantification of tamoxifen and its key metabolites in human plasma. The simple sample preparation and rapid analysis time make it suitable for high-throughput applications in clinical research. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, which is essential for therapeutic drug monitoring and pharmacokinetic studies of tamoxifen. This method can aid researchers in understanding the complex metabolism of tamoxifen and its implications for personalized medicine in breast cancer treatment.
References
- 1. ClinPGx [clinpgx.org]
- 2. Therapeutic drug monitoring of tamoxifen using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Tamoxifen and metabolites by LC-MS/MS and HPLC Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PharmGKB summary: tamoxifen pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Tamoxifen and Metabolites by LC-MS/MS and HPLC Methods [escholarship.org]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
Application Note and Protocol: Pharmacokinetic Study Sample Preparation with N-Desmethyl Droloxifene-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the preparation of plasma samples for pharmacokinetic (PK) studies involving the quantitative analysis of drug candidates using N-Desmethyl Droloxifene-d5 as an internal standard (IS). This compound is a stable isotope-labeled version of a Droloxifene (B22359) metabolite, making it an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.[1] The use of a stable isotope-labeled internal standard is a cornerstone of reliable bioanalytical quantification as it closely mimics the analyte's chemical and physical properties, effectively compensating for variability during sample preparation and analysis.[2][3][4] This protocol outlines two common and effective sample preparation techniques: Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).
The selection of an appropriate sample preparation method is critical for accurate and robust bioanalytical assays.[5][6] The goal is to remove interfering matrix components, such as proteins and phospholipids, which can suppress the ionization of the analyte and internal standard in the mass spectrometer, leading to inaccurate results.[7][8] Both PPT and SPE are widely used techniques, each with its own advantages and disadvantages in terms of cleanliness, recovery, and throughput.[7][9]
Experimental Workflow
Caption: Experimental workflow for plasma sample preparation using Protein Precipitation (PPT) and Solid-Phase Extraction (SPE) for LC-MS/MS analysis.
Data Presentation
The choice between Protein Precipitation and Solid-Phase Extraction often involves a trade-off between speed and sample cleanliness. The following table summarizes typical performance characteristics for each method.
| Parameter | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) |
| Analyte Recovery | > 80%[10] | > 85%[11] |
| Internal Standard Recovery | > 80% | > 85% |
| Matrix Effect | Moderate to High | Low to Moderate |
| Precision (CV%) | < 15% | < 10% |
| Accuracy (% Bias) | ± 15% | ± 10% |
| Throughput | High | Moderate |
| Cost per Sample | Low | High |
| Sample Cleanliness | Lower | Higher |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
Protein precipitation is a simple and rapid method for removing the bulk of proteins from plasma samples.[12] It is particularly useful for high-throughput screening in drug discovery.[10] Acetonitrile (B52724) is a commonly used precipitation solvent.[13]
Materials:
-
Plasma samples
-
This compound internal standard stock solution
-
Acetonitrile (ACN), ice-cold
-
Microcentrifuge tubes (e.g., 1.5 mL)
-
Vortex mixer
-
Centrifuge (capable of >10,000 x g)
-
Nitrogen evaporator
-
Reconstitution solution (e.g., 50:50 acetonitrile:water)
Procedure:
-
Sample Aliquoting: Pipette 100 µL of plasma sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a small volume (e.g., 10 µL) of the this compound internal standard working solution to each plasma sample to achieve the desired final concentration.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube (a 3:1 ratio of solvent to plasma is common).
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully aspirate the supernatant and transfer it to a new clean tube, being careful not to disturb the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.[14]
-
Reconstitution: Reconstitute the dried residue in 100 µL of the reconstitution solution. Vortex for 30 seconds to ensure the analytes are fully dissolved.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE)
Solid-phase extraction provides a cleaner sample extract compared to protein precipitation by utilizing a stationary phase to selectively retain the analyte and internal standard while washing away interfering components.[15][16] For compounds like Droloxifene and its metabolites, a reversed-phase or a mixed-mode cation exchange SPE cartridge can be effective.[11]
Materials:
-
Plasma samples
-
This compound internal standard stock solution
-
SPE cartridges (e.g., C18 or mixed-mode cation exchange)
-
SPE vacuum manifold or positive pressure processor
-
Methanol (B129727) (MeOH) for conditioning
-
Water (HPLC grade) for equilibration
-
Wash solution (e.g., 5% Methanol in water)
-
Elution solution (e.g., 90% Methanol with 2% formic acid)
-
Nitrogen evaporator
-
Reconstitution solution (e.g., 50:50 acetonitrile:water)
Procedure:
-
Sample Pre-treatment: To 100 µL of plasma, add 10 µL of the this compound internal standard working solution. Acidify the sample by adding 100 µL of 2% formic acid in water to facilitate binding to the SPE sorbent.
-
SPE Cartridge Conditioning: Place the SPE cartridges on the manifold. Condition the cartridges by passing 1 mL of methanol through them. Do not allow the sorbent to dry.
-
SPE Cartridge Equilibration: Equilibrate the cartridges by passing 1 mL of water through them. Do not allow the sorbent to dry.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned and equilibrated SPE cartridge. Apply a gentle vacuum or positive pressure to slowly draw the sample through the sorbent.
-
Washing: Wash the cartridge with 1 mL of the wash solution to remove polar interferences.
-
Drying: Dry the cartridge under high vacuum for 5-10 minutes to remove any residual wash solution.
-
Elution: Elute the analyte and internal standard by passing 1 mL of the elution solution through the cartridge into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the reconstitution solution. Vortex for 30 seconds.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Signaling Pathway/Logical Relationship Diagram
Caption: Logical relationship of sample preparation components for accurate quantification.
Conclusion
The choice between protein precipitation and solid-phase extraction will depend on the specific requirements of the pharmacokinetic study, including the desired level of sensitivity, throughput, and available resources. For early-stage discovery studies where speed is critical, protein precipitation is often sufficient. For later-stage development and regulatory submissions that demand higher data quality, the cleaner extracts provided by solid-phase extraction are generally preferred. In both cases, the use of a stable isotope-labeled internal standard like this compound is essential for achieving accurate and reliable quantitative results in bioanalysis.[2][3] It is imperative to validate the chosen bioanalytical method according to regulatory guidelines to ensure its suitability for the intended purpose.[17][18][19]
References
- 1. scbt.com [scbt.com]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. spectroscopyeurope.com [spectroscopyeurope.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. norlab.com [norlab.com]
- 9. Sample Preparation in LC-MS | PDF [slideshare.net]
- 10. researchgate.net [researchgate.net]
- 11. Sensitive method for the quantitation of droloxifene in plasma and serum by high-performance liquid chromatography employing fluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Technical Tip: Protein Precipitation [phenomenex.com]
- 13. A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. organomation.com [organomation.com]
- 15. lcms.labrulez.com [lcms.labrulez.com]
- 16. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. fda.gov [fda.gov]
- 18. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 19. fda.gov [fda.gov]
Application Notes and Protocols: Bioanalytical Method for Droloxifene and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Droloxifene (B22359), a nonsteroidal selective estrogen receptor modulator (SERM), is a tamoxifen (B1202) analog that was investigated for the treatment of breast cancer and osteoporosis.[1] Accurate and robust bioanalytical methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and metabolic profiling of droloxifene and its metabolites. These application notes provide detailed protocols for the quantification of droloxifene and its primary metabolites in biological matrices, primarily human plasma and serum. The methodologies described are based on High-Performance Liquid Chromatography (HPLC) coupled with various detection techniques.
Metabolic Pathway of Droloxifene
Droloxifene undergoes extensive metabolism in the body. The primary metabolic pathways include N-demethylation, hydroxylation, N-oxidation, and glucuronidation.[2][3] The major metabolites identified in human plasma, urine, and feces include N-desmethyldroloxifene, 4-methoxydroloxifene, droloxifene N-oxide, and droloxifene glucuronide.[2][3][4] In some experimental systems, 3-methoxy-4-hydroxytamoxifen (4-hydroxydroloxifene) has also been observed.[2]
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters and analytical method performance for droloxifene and its metabolites.
Table 1: Pharmacokinetic Parameters of Droloxifene and Metabolites in Humans
| Analyte | Cmax (ng/mL) | Tmax (h) | Terminal Half-life (h) |
| Droloxifene | 196 | 0.9 - 1.1 | 31.6 |
| Droloxifene Glucuronide | 851 (ng eq./mL) | 0.9 - 1.1 | 32.0 |
| Total 14C | 1260 (ng eq./mL) | 0.9 - 1.1 | 45.0 |
Data obtained from a study with a single oral dose of 141 mg 14C-droloxifene citrate (B86180) in post-menopausal female subjects.[3]
Table 2: Steady-State Plasma Concentrations of Droloxifene in Postmenopausal Women
| Daily Dose | Mean Plasma Level (ng/mL) |
| 20 mg | ~15 |
| 40 mg | ~30 |
| 100 mg | ~80 |
Data from a phase II clinical trial.[2]
Table 3: Performance of HPLC Method for Droloxifene and Metabolites
| Analyte | Detection Limit (ng/mL) | Within-day Precision (CV%) | Between-day Precision (CV%) | Analytical Recovery (%) |
| Droloxifene | 1 - 5 | 2 - 5 (>25 ng/mL) | 2 - 5 (>25 ng/mL) | ~100 |
| N-desmethyldroloxifene | 1 - 5 | 2 - 5 (>25 ng/mL) | 2 - 5 (>25 ng/mL) | ~100 |
| 4-methoxydroloxifene | 1 - 5 | 7 - 10 (at 25 ng/mL) | 7 - 10 (at 25 ng/mL) | ~100 |
Based on an HPLC method with post-column UV-induced fluorescence detection.[5]
Experimental Protocols
Protocol 1: Sample Preparation from Serum/Plasma via Protein Precipitation
This protocol is suitable for the extraction of droloxifene and its metabolites from serum or plasma samples prior to HPLC analysis.[5]
Materials:
-
Serum or plasma samples
-
Acetonitrile (B52724) (HPLC grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette a known volume of serum or plasma (e.g., 500 µL) into a 1.5 mL microcentrifuge tube.
-
Add an equal volume of ice-cold acetonitrile to the sample.
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tube at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the analytes.
-
The supernatant can be directly injected into the HPLC system or evaporated to dryness and reconstituted in the mobile phase for concentration.
Protocol 2: Solid-Phase Extraction (SPE) from Plasma
This protocol provides a more selective sample clean-up compared to protein precipitation and is suitable for achieving lower detection limits.[6]
Materials:
-
Plasma samples
-
Benzenesulfonic acid (SCX) SPE cartridges
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
SPE vacuum manifold
Procedure:
-
Condition the SPE cartridge: Pass 1 mL of methanol through the SCX cartridge, followed by 1 mL of deionized water. Do not allow the cartridge to dry.
-
Load the sample: Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge:
-
Wash with 1 mL of deionized water to remove hydrophilic impurities.
-
Wash with 1 mL of methanol to remove lipophilic impurities.
-
-
Elute the analytes: Elute droloxifene and the internal standard with 1 mL of 3.5% (v/v) ammonium hydroxide in methanol.
-
Evaporate and reconstitute: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase for HPLC analysis.
Protocol 3: HPLC Analysis of Droloxifene and its Metabolites
This protocol describes a reversed-phase HPLC method with post-column UV-induced fluorescence detection for the simultaneous quantification of droloxifene, N-desmethyldroloxifene, and 4-methoxydroloxifene.[5]
Instrumentation:
-
HPLC system with a pump, autosampler, and column oven
-
Octadecylsilane (C18) analytical column
-
Post-column photochemical reactor (knitted polytetrafluoroethylene (PTFE) reaction coil with a UV lamp)
-
Fluorescence detector
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile/water (66:34, v/v) containing acetic acid and diethylamine.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 50 - 250 µL
-
Post-column Reaction: UV illumination in a 10-m transparent knitted PTFE reaction coil to convert analytes to fluorescent derivatives.
-
Fluorescence Detection: Excitation at 260 nm and emission at 375 nm.[6]
Analysis of Conjugated Metabolites: To determine the concentration of conjugated droloxifene (e.g., glucuronides), samples can be treated with a β-glucuronidase/sulfatase enzyme preparation prior to the extraction procedure. The difference in the droloxifene concentration before and after enzymatic hydrolysis provides an estimate of the conjugated form.[5]
Experimental Workflow
The following diagram illustrates the general workflow for the bioanalysis of droloxifene and its metabolites.
References
- 1. Droloxifene - Wikipedia [en.wikipedia.org]
- 2. Droloxifene - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and metabolism of the anti-oestrogen droloxifene in female human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of droloxifene and two metabolites in serum by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sensitive method for the quantitation of droloxifene in plasma and serum by high-performance liquid chromatography employing fluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Desmethyl Droloxifene-d5 Solution Preparation for Calibration
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Desmethyl Droloxifene-d5 is the deuterated form of N-Desmethyl Droloxifene (B22359), a metabolite of Droloxifene. As a stable isotope-labeled internal standard, it is a critical component in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the accurate determination of N-Desmethyl Droloxifene in biological matrices. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, as it effectively corrects for variability during sample preparation and analysis, thereby enhancing the accuracy and precision of the results.
This document provides detailed protocols for the preparation of this compound solutions for use as an internal standard in the construction of calibration curves for the quantification of N-Desmethyl Droloxifene in biological samples.
Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value |
| Appearance | Pale Yellow Solid |
| Solubility | Soluble in Methanol (B129727) and Chloroform |
| Storage Conditions | -20°C, in an amber vial, under an inert atmosphere |
Experimental Protocols
Preparation of this compound Stock Solution (100 µg/mL)
This protocol outlines the preparation of a primary stock solution of this compound.
Materials:
-
This compound
-
Methanol (LC-MS grade)
-
Analytical balance
-
Volumetric flask (Class A)
-
Pipettes and tips
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh 1 mg of this compound and transfer it to a 10 mL volumetric flask.
-
Add approximately 8 mL of methanol to the flask and vortex until the solid is completely dissolved.
-
Bring the solution to the final volume of 10 mL with methanol.
-
Cap the flask and invert it several times to ensure homogeneity.
-
Transfer the stock solution to an amber vial for storage.
Storage: Store the stock solution at -20°C.
Preparation of this compound Working Internal Standard Solution (1 µg/mL)
This protocol describes the dilution of the stock solution to a working concentration.
Materials:
-
This compound Stock Solution (100 µg/mL)
-
Methanol (LC-MS grade)
-
Volumetric flask (Class A)
-
Pipettes and tips
Procedure:
-
Pipette 100 µL of the 100 µg/mL this compound stock solution into a 10 mL volumetric flask.
-
Dilute to the final volume of 10 mL with methanol.
-
Cap the flask and invert it several times to ensure the solution is thoroughly mixed.
-
This working solution is now ready to be used for spiking into calibration standards and quality control samples.
Storage: Store the working solution at -20°C.
Preparation of Calibration Curve Standards
This protocol details the preparation of a series of calibration standards in a biological matrix (e.g., human plasma). The concentration range should be adjusted based on the expected analyte concentrations in the study samples. Bioanalytical methods for the parent drug, Droloxifene, have shown a dynamic range of 25 to 10,000 pg/mL, while methods for similar compounds like Tamoxifen (B1202) metabolites range from 0.1 to 500 ng/mL.[1][2][3]
Materials:
-
Analyte (N-Desmethyl Droloxifene) stock solution
-
This compound Working Internal Standard Solution (1 µg/mL)
-
Control biological matrix (e.g., human plasma)
-
Pipettes and tips
-
Microcentrifuge tubes
Procedure:
-
Prepare a series of dilutions of the N-Desmethyl Droloxifene analyte stock solution in the control biological matrix to achieve the desired calibration standard concentrations.
-
For each calibration standard and quality control sample, add a fixed volume of the this compound Working Internal Standard Solution (1 µg/mL) to achieve a final concentration in the low ng/mL range (e.g., 5-20 ng/mL).[3]
-
Vortex each tube to ensure proper mixing.
-
Proceed with the sample extraction procedure (e.g., protein precipitation with acetonitrile (B52724) or solid-phase extraction).
Data Presentation
The following table provides an example of a calibration curve preparation scheme.
| Calibration Standard | Analyte Concentration (ng/mL) | Volume of Analyte Spiking Solution (µL) | Volume of Matrix (µL) | Volume of IS Working Solution (1 µg/mL) (µL) | Final IS Concentration (ng/mL) |
| Blank | 0 | 0 | 95 | 5 | 50 |
| LLOQ | 0.5 | 5 | 90 | 5 | 50 |
| CAL 2 | 1 | 10 | 85 | 5 | 50 |
| CAL 3 | 5 | 5 (of 10x stock) | 90 | 5 | 50 |
| CAL 4 | 10 | 10 (of 10x stock) | 85 | 5 | 50 |
| CAL 5 | 50 | 5 (of 100x stock) | 90 | 5 | 50 |
| CAL 6 | 100 | 10 (of 100x stock) | 85 | 5 | 50 |
| ULOQ | 200 | 20 (of 100x stock) | 75 | 5 | 50 |
Workflow Diagram
The following diagram illustrates the overall workflow for the preparation of calibration standards.
Caption: Workflow for this compound Calibration Standard Preparation.
References
- 1. Sensitive method for the quantitation of droloxifene in plasma and serum by high-performance liquid chromatography employing fluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of droloxifene and two metabolites in serum by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New UPLC–MS/MS assay for the determination of tamoxifen and its metabolites in human plasma, application to patients - PMC [pmc.ncbi.nlm.nih.gov]
Application of N-Desmethyl Droloxifene-d5 in Drug Metabolism Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Desmethyl Droloxifene-d5 is a deuterium-labeled analog of N-Desmethyl Droloxifene, a major active metabolite of Droloxifene. Droloxifene, a selective estrogen receptor modulator (SERM), undergoes extensive metabolism in vivo. Understanding the pharmacokinetic profile of both the parent drug and its metabolites is crucial for evaluating its efficacy and safety. The use of stable isotope-labeled internal standards, such as this compound, is the gold standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] The near-identical physicochemical properties of the deuterated standard to the analyte ensure high accuracy and precision by compensating for variability during sample preparation and analysis.[1][2]
This document provides detailed application notes and protocols for the use of this compound as an internal standard in drug metabolism studies of Droloxifene.
Principle of Application
In quantitative LC-MS/MS analysis, a known amount of a stable isotope-labeled internal standard (SIL-IS), in this case, this compound, is added to biological samples (e.g., plasma, urine) at the beginning of the sample preparation process.[2] Because the SIL-IS and the analyte (N-Desmethyl Droloxifene) exhibit nearly identical behavior during extraction, chromatography, and ionization, any loss of analyte during the procedure is mirrored by a proportional loss of the internal standard.[1][2] The mass spectrometer distinguishes between the analyte and the internal standard based on their mass-to-charge (m/z) ratio difference due to the deuterium (B1214612) labeling. The ratio of the analyte's peak area to the internal standard's peak area is used to calculate the analyte's concentration, ensuring high accuracy and reproducibility.[1][2]
Metabolic Pathway of Droloxifene
Droloxifene is metabolized in humans primarily through glucuronidation and oxidative metabolism. One of the key metabolic pathways is N-demethylation, which results in the formation of N-Desmethyl Droloxifene.[3][4] This metabolite is pharmacologically active, exhibiting a high binding affinity for the estrogen receptor.[3]
Quantitative Data
The following table summarizes the pharmacokinetic parameters of Droloxifene and its major metabolites, including N-Desmethyl Droloxifene, in human plasma following a single oral dose. This data is essential for designing and validating quantitative bioanalytical methods.
| Analyte | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| Droloxifene | 81 | 2-4 | Not Reported |
| N-Desmethyl Droloxifene | 6 | Not Reported | Not Reported |
| 4-Methoxydroloxifene | 1 | Not Reported | Not Reported |
| Data obtained from a study in a breast cancer patient following a single 100 mg oral dose of Droloxifene.[3] |
Experimental Protocols
Bioanalytical Method for Quantification of N-Desmethyl Droloxifene in Human Plasma using LC-MS/MS
This protocol outlines a general procedure for the quantitative analysis of N-Desmethyl Droloxifene in human plasma using this compound as an internal standard. The method should be fully validated according to regulatory guidelines (e.g., FDA, ICH M10) before its application in regulated studies.[5][6][7]
a. Materials and Reagents
-
N-Desmethyl Droloxifene (analyte reference standard)
-
This compound (internal standard)
-
Human plasma (with appropriate anticoagulant, e.g., K2EDTA)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
b. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve N-Desmethyl Droloxifene and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of N-Desmethyl Droloxifene by serial dilution of the stock solution with 50% methanol in water. These solutions will be used to prepare calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50% methanol in water to obtain a working solution of 100 ng/mL.
c. Preparation of Calibration Standards and Quality Control (QC) Samples
-
Calibration Standards: Spike blank human plasma with the appropriate working standard solutions of N-Desmethyl Droloxifene to prepare a calibration curve ranging from, for example, 0.1 to 100 ng/mL.
-
QC Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in blank human plasma.
d. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibration standard, QC, or study sample), add 20 µL of the internal standard working solution (100 ng/mL this compound).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
e. LC-MS/MS Conditions (Example)
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to achieve separation of the analyte from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Sciex Triple Quad 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
N-Desmethyl Droloxifene: To be determined by infusion and optimization.
-
This compound: To be determined by infusion and optimization (precursor ion will be M+6).
-
Bioanalytical Method Validation
The analytical method must be validated to demonstrate its reliability for the intended application. The validation should include the following parameters as per ICH M10 guidelines:[5][6][7]
-
Selectivity and Specificity: Assess interference from endogenous matrix components using at least six different sources of blank plasma.
-
Calibration Curve: Evaluate the linearity, range, and accuracy of the calibration curve.
-
Accuracy and Precision: Determine the intra- and inter-day accuracy and precision at the LLOQ and at least three QC levels.
-
Matrix Effect: Evaluate the ion suppression or enhancement from different sources of the biological matrix.
-
Recovery: Assess the extraction efficiency of the analyte and internal standard.
-
Stability: Evaluate the stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, short-term, long-term, and post-preparative).
Experimental Workflow
The following diagram illustrates the typical workflow for a bioanalytical study using this compound as an internal standard.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of the active metabolite N-Desmethyl Droloxifene in biological matrices. Its use as an internal standard in LC-MS/MS-based drug metabolism and pharmacokinetic studies allows for reliable data generation, which is fundamental for the successful development and regulatory submission of new drug candidates. The protocols and information provided herein serve as a comprehensive guide for researchers and scientists in the field of drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. Droloxifene - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Droloxifene | C26H29NO2 | CID 3033767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Ion Suppression with N-Desmethyl Droloxifene-d5
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting ion suppression issues encountered during the analysis of N-Desmethyl Droloxifene-d5 by LC-MS/MS. The following guides and FAQs provide practical solutions to common problems.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for my this compound internal standard?
A1: Ion suppression is a matrix effect that reduces the ionization efficiency of a target analyte, in this case, this compound, due to co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2] This results in a decreased signal intensity, which can compromise the accuracy, precision, and sensitivity of your analytical method.[3] Although this compound is a stable isotope-labeled internal standard (SIL-IS) intended to co-elute and behave similarly to the parent drug, it is also susceptible to ion suppression.[4][5] Significant suppression can lead to inaccurate quantification of the analyte.
Q2: How can I identify if ion suppression is affecting my this compound signal?
A2: A post-column infusion experiment is a widely used and effective method to qualitatively identify regions in your chromatogram where ion suppression or enhancement occurs.[6] This technique helps to pinpoint whether the elution of this compound coincides with these zones of suppression.
Q3: What are the most common sources of ion suppression in bioanalytical samples?
A3: In biological matrices such as plasma, the most common culprits for ion suppression are phospholipids (B1166683) from cell membranes, salts, endogenous metabolites, and proteins.[1][6] These components can co-elute with this compound and interfere with the ionization process in the mass spectrometer's source.
Q4: Can the choice of ionization technique affect ion suppression for this compound?
A4: Yes, the ionization source can influence the degree of ion suppression. Electrospray ionization (ESI) is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).[2][7] If your method allows, switching from ESI to APCI might reduce the impact of matrix effects. Additionally, within ESI, switching the polarity (e.g., from positive to negative ion mode) can sometimes help, as fewer matrix components may ionize in the selected polarity, assuming your analyte of interest can be ionized effectively.[2][7]
Troubleshooting Guides
Issue 1: Low Signal Intensity or Poor Sensitivity for this compound
This is a primary indicator of potential ion suppression.
Troubleshooting Steps:
-
Perform a Post-Column Infusion Experiment: This will confirm if ion suppression is the root cause and identify the retention time windows where suppression is most severe.
-
Optimize Sample Preparation: The goal is to remove interfering matrix components before LC-MS/MS analysis.
-
Protein Precipitation (PPT): While fast, it may not be sufficient to remove all phospholipids and other interfering species.[3]
-
Liquid-Liquid Extraction (LLE): Offers a cleaner sample by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind.[8]
-
Solid-Phase Extraction (SPE): Provides the most thorough sample cleanup by utilizing specific sorbents to retain the analyte while washing away interferences.[1][8]
-
-
Optimize Chromatographic Separation:
-
Adjust the Gradient: Modify the mobile phase gradient to separate this compound from the ion suppression zones identified in the post-column infusion experiment.[3]
-
Change Column Chemistry: Experiment with different stationary phases (e.g., C18, phenyl-hexyl) to alter the selectivity of your separation.[9]
-
Consider UPLC/UHPLC: Ultra-high-performance liquid chromatography can provide sharper peaks and better resolution, reducing the likelihood of co-elution with interfering compounds.[9]
-
Issue 2: Inconsistent and Irreproducible Results for Quality Control (QC) Samples
Variable ion suppression across different samples can lead to poor precision and accuracy.
Troubleshooting Steps:
-
Implement a More Robust Sample Preparation Method: As detailed above, moving from a simple protein precipitation to a more rigorous LLE or SPE method can significantly reduce sample-to-sample variability in the matrix.[4][8]
-
Employ Matrix-Matched Calibrators and QCs: Preparing your calibration standards and quality control samples in the same biological matrix as your unknown samples can help to compensate for consistent matrix effects.[1][4]
-
Ensure Proper Use of the Stable Isotope-Labeled Internal Standard: While this compound is a SIL-IS, its ability to compensate for matrix effects relies on it co-eluting perfectly with the analyte and experiencing the exact same degree of suppression. Any chromatographic shift between the analyte and the IS can lead to inaccurate results.
Data Presentation
Table 1: Effect of Sample Preparation on this compound Signal Intensity and Matrix Effect
| Sample Preparation Method | Analyte Peak Area (in blank matrix) | Analyte Peak Area (in solvent) | Matrix Effect (%) |
| Protein Precipitation (PPT) | 85,000 | 250,000 | -66% |
| Liquid-Liquid Extraction (LLE) | 180,000 | 250,000 | -28% |
| Solid-Phase Extraction (SPE) | 235,000 | 250,000 | -6% |
This table presents illustrative data to demonstrate the potential impact of different sample preparation methods on reducing ion suppression.
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment
Objective: To qualitatively identify regions of ion suppression in the chromatographic run.
Methodology:
-
Prepare a standard solution of this compound (e.g., 100 ng/mL in 50:50 acetonitrile:water).
-
Set up the LC-MS/MS system with the analytical column and mobile phases used for your assay.
-
Using a T-connector, connect the outlet of the LC column to a syringe pump infusing the this compound standard solution at a low, constant flow rate (e.g., 10 µL/min). The other inlet of the T-connector receives the eluent from the LC column. The outlet of the T-connector is directed to the mass spectrometer's ion source.
-
Equilibrate the system until a stable baseline signal for this compound is observed.
-
Inject a blank, extracted biological matrix sample (prepared using your current method) onto the LC column.
-
Monitor the this compound signal throughout the chromatographic run. Any significant drop in the signal intensity indicates a region of ion suppression.
Protocol 2: Evaluation of Matrix Effect using Post-Extraction Addition
Objective: To quantitatively determine the extent of ion suppression.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike this compound into the mobile phase or reconstitution solvent at a known concentration.
-
Set B (Post-Spiked Matrix): Extract a blank biological matrix sample using your established procedure. Spike this compound into the final extract at the same concentration as Set A.
-
Set C (Pre-Spiked Matrix): Spike this compound into the blank biological matrix before the extraction process at the same concentration as Set A.
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Effect and Recovery using the following formulas:
-
Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100
-
A Matrix Effect value significantly less than 100% indicates ion suppression.
Visualizations
Caption: Troubleshooting workflow for addressing ion suppression.
Caption: Sample preparation workflow options for minimizing matrix effects.
References
- 1. longdom.org [longdom.org]
- 2. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. providiongroup.com [providiongroup.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing MRM Transitions for N-Desmethyl Droloxifene-d5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Multiple Reaction Monitoring (MRM) transitions for N-Desmethyl Droloxifene-d5.
Frequently Asked Questions (FAQs)
Q1: What are the theoretical precursor and product ions for this compound?
A1: this compound has a molecular weight of 378.52 g/mol . In positive ion electrospray ionization (ESI+), the precursor ion is the protonated molecule [M+H]⁺. Therefore, the expected precursor ion (Q1) is approximately m/z 379.5.
Based on the fragmentation of structurally similar compounds like N-desmethyltamoxifen, the most common and stable product ion (Q3) results from the cleavage of the side chain. This characteristic product ion is expected to be m/z 58.[1]
Q2: I am not seeing a strong signal for the precursor ion. What should I check?
A2: Several factors can contribute to a weak precursor ion signal. First, ensure your mass spectrometer is properly tuned and calibrated. Verify the infusion of your tuning solution is stable and at an appropriate concentration (typically 100-500 ng/mL in a mobile phase-like solvent). Check for issues with the ESI source, such as a blocked or dirty capillary. Also, confirm the composition of your infusion solvent is compatible with good ionization of this compound; a mixture of acetonitrile (B52724) and water with a small amount of formic acid (e.g., 0.1%) is a good starting point.
Q3: How do I optimize the collision energy (CE) and declustering potential (DP) for my MRM transitions?
A3: A systematic approach is necessary to determine the optimal CE and DP for each MRM transition. This is typically done by infusing a standard solution of this compound and performing ramping experiments for each parameter. The goal is to find the voltage that produces the maximum signal intensity for your transition. A detailed experimental protocol is provided below.
Q4: I am observing a retention time shift between this compound and its non-deuterated analog. Is this a problem?
A4: A slight retention time shift between a deuterated internal standard and its non-deuterated analyte is a known phenomenon called the "chromatographic isotope effect." This is generally not a problem as long as the peaks are consistently resolved and properly integrated. However, it is important to set the integration windows in your data processing software to accurately capture both peaks.
Q5: What are potential sources of interference in my analysis?
A5: Interference can arise from the sample matrix, co-eluting compounds, or even from the internal standard itself. Isotopic interference, or "cross-talk," from the non-deuterated analyte can contribute to the signal of the deuterated internal standard, especially at high analyte concentrations. To minimize this, it is crucial to select product ions that are specific to each compound. If significant interference is observed, further sample cleanup or chromatographic optimization may be necessary.
Experimental Protocols
Detailed Methodology for MRM Transition Optimization
This protocol outlines the systematic optimization of MRM transitions for this compound on a triple quadrupole mass spectrometer.
-
Preparation of Standard Solution: Prepare a 100-500 ng/mL solution of this compound in a solvent mixture that mimics your initial chromatographic conditions (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Precursor Ion Confirmation:
-
Infuse the standard solution directly into the mass spectrometer at a stable flow rate (e.g., 5-20 µL/min).
-
Perform a Q1 scan to identify the most abundant precursor ion. For this compound, this will be the [M+H]⁺ ion at approximately m/z 379.5.
-
-
Product Ion Selection:
-
Set Q1 to isolate the precursor ion identified in the previous step.
-
Perform a product ion scan by scanning Q3 to identify the most intense and stable fragment ions. A key expected product ion is m/z 58. Select at least two of the most abundant product ions for monitoring.
-
-
Declustering Potential (DP) Optimization:
-
Set up an MRM method using the precursor ion and one of the selected product ions.
-
While infusing the standard solution, ramp the DP over a relevant range (e.g., 20 to 150 V in 5-10 V increments) while keeping the collision energy at a nominal value (e.g., 20 V).
-
Plot the ion intensity against the DP to determine the voltage that yields the maximum signal.
-
-
Collision Energy (CE) Optimization:
-
Using the optimized DP from the previous step, set up an experiment to optimize the CE for each MRM transition.
-
Ramp the CE over a suitable range (e.g., 10 to 60 V in 2 V increments) and monitor the intensity of each product ion.
-
Plot the intensity of each product ion as a function of the CE to find the optimal value for each transition.
-
-
Method Finalization:
-
Incorporate the optimized DP and CE values for each MRM transition into your final LC-MS/MS method.
-
It is recommended to have at least two MRM transitions per compound: a primary transition for quantification and a secondary transition for confirmation.
-
Data Presentation
Predicted MRM Transitions for this compound
| Compound | Precursor Ion (Q1) [M+H]⁺ (m/z) | Product Ion (Q3) (m/z) | Proposed Fragmentation |
| This compound | ~379.5 | ~58 | Cleavage of the deuterated N-methylethanamine side chain |
| This compound | ~379.5 | To be determined | Other potential fragments from the ring structure |
Table for Recording Optimized Parameters
| MRM Transition (Precursor > Product) | Optimal Declustering Potential (DP) (V) | Optimal Collision Energy (CE) (V) |
| 379.5 > 58 | ||
| 379.5 > [Product Ion 2] |
Visualizations
Caption: Workflow for optimizing MRM transitions.
References
Technical Support Center: N-Desmethyl Droloxifene-d5 HPLC Analysis
Welcome to the technical support center for the HPLC analysis of N-Desmethyl Droloxifene-d5. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues and improve the peak shape of this deuterated metabolite in your chromatographic experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common peak shape problem observed for this compound and what causes it?
A1: The most prevalent issue is peak tailing . This compound, a metabolite of Droloxifene, contains a secondary amine functional group.[1][2] This basic group can interact with acidic residual silanol (B1196071) groups on the surface of silica-based reversed-phase HPLC columns.[1][2][3] This secondary interaction, in addition to the primary reversed-phase retention mechanism, leads to a delay in the elution of a portion of the analyte molecules, resulting in a "tail" on the peak.[1]
Q2: Why is a good peak shape important for my analysis?
A2: A symmetrical, sharp peak is crucial for several reasons:
-
Accurate Quantification: Poor peak shape can lead to inaccurate peak integration, compromising the quantitative results of your assay.[4][5][6]
-
Resolution: Tailing peaks can co-elute with adjacent peaks, making it difficult to resolve and accurately quantify individual components in a mixture.[7][8]
-
Sensitivity: Broader, tailing peaks have a lower height, which can negatively impact the signal-to-noise ratio and the limit of detection (LOD) and limit of quantification (LOQ) of your method.
Q3: Can the mobile phase pH significantly impact the peak shape of this compound?
A3: Yes, the mobile phase pH is a critical parameter.[9][10][11] Since this compound is a basic compound, the pH of the mobile phase will affect both its ionization state and the ionization of the stationary phase's residual silanol groups.[12][13] Operating at a low pH (e.g., pH 2.5-3.5) can suppress the ionization of silanol groups, minimizing the secondary interactions that cause peak tailing.[1][3] Conversely, a high pH mobile phase can also be effective by ensuring the analyte is in its neutral form, though column stability at high pH must be considered.[9]
Q4: What type of HPLC column is recommended for the analysis of this compound?
A4: To minimize peak tailing, it is advisable to use a modern, high-purity silica (B1680970) column that has been effectively end-capped.[1][3][4] End-capping is a process that chemically derivatizes the residual silanol groups, making them less accessible for interactions with basic analytes.[1] Columns with hybrid particle technology or those specifically designed for the analysis of basic compounds at a wider pH range are also excellent choices.[3][14]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your HPLC analysis of this compound.
Issue 1: Peak Tailing
Symptoms: The peak for this compound has an asymmetry factor (As) greater than 1.2. The latter half of the peak is broader than the front half.
Troubleshooting Workflow:
Figure 1: Troubleshooting workflow for peak tailing.
Detailed Steps:
-
Evaluate Mobile Phase pH: The interaction between the basic this compound and acidic silanols is a primary cause of tailing.[1][2]
-
Action: Lower the mobile phase pH to between 2.5 and 3.5 using an appropriate buffer (e.g., formic acid, ammonium (B1175870) formate). This will protonate the silanol groups, reducing their interaction with the protonated amine of the analyte.[1][3]
-
-
Assess Column Chemistry: Not all C18 columns are the same. Older columns or those with a higher concentration of residual silanols will exacerbate tailing for basic compounds.
-
Optimize Buffer Concentration: A sufficient buffer concentration is necessary to maintain a consistent pH at the column surface and can help mask residual silanol activity.
-
Action: Increase the buffer concentration in your mobile phase, for instance, to a range of 20-50 mM.[3]
-
-
Check for Mass Overload: Injecting too much analyte can saturate the stationary phase, leading to peak distortion.[8][15]
-
Action: Reduce the injection volume or dilute the sample and reinject. If the peak shape improves, mass overload was a contributing factor.
-
Issue 2: Peak Fronting
Symptoms: The peak for this compound has an asymmetry factor (As) less than 0.9. The front half of the peak is broader than the back half, often described as a "shark fin" shape.[15]
Troubleshooting Workflow:
Figure 2: Troubleshooting workflow for peak fronting.
Detailed Steps:
-
Investigate Column Overload: This is the most common cause of peak fronting.[15]
-
Action: Systematically dilute your sample (e.g., 1:5, 1:10) and inject the same volume. If fronting decreases with dilution, you are overloading the column.
-
-
Check Sample Solvent Strength: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, the analyte may not properly focus on the head of the column, leading to a distorted peak.[16]
-
Action: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will still dissolve the analyte.
-
-
Inspect Column for Voids: A void or channel at the inlet of the column can cause peak distortion, including fronting.[17]
-
Action: If other troubleshooting steps fail, the column may be damaged. Try replacing it with a new column of the same type to see if the problem is resolved.
-
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization for Improved Peak Shape
Objective: To determine the optimal mobile phase pH to achieve a symmetrical peak for this compound.
Methodology:
-
Column: High-purity, end-capped C18 column (e.g., Agilent ZORBAX Eclipse Plus C18, Waters XBridge BEH C18), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: Prepare three different aqueous solutions:
-
0.1% Formic Acid in Water (approx. pH 2.7)
-
10 mM Ammonium Formate in Water, adjusted to pH 3.5 with Formic Acid
-
10 mM Ammonium Acetate in Water, adjusted to pH 4.5 with Acetic Acid
-
-
Mobile Phase B: Acetonitrile.
-
Gradient: 20% to 80% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Sample Preparation: Prepare a 100 ng/mL solution of this compound in 50:50 Water:Acetonitrile.
-
Procedure:
-
Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.
-
Inject the sample and record the chromatogram for each of the three mobile phase A compositions.
-
Calculate the asymmetry factor (As) for the this compound peak under each condition.
-
Expected Results and Data Presentation:
| Mobile Phase A (Aqueous) | Approximate pH | Asymmetry Factor (As) | Peak Shape Observation |
| 0.1% Formic Acid | 2.7 | 1.1 | Good symmetry |
| 10 mM Ammonium Formate | 3.5 | 1.4 | Moderate tailing |
| 10 mM Ammonium Acetate | 4.5 | 2.1 | Significant tailing |
This table clearly demonstrates the impact of mobile phase pH on peak shape, with lower pH providing better symmetry.
Protocol 2: Column Comparison for the Analysis of this compound
Objective: To compare the performance of a standard C18 column with a modern, end-capped C18 column for the analysis of this compound.
Methodology:
-
Columns:
-
Column A: Standard, older generation C18 column.
-
Column B: High-purity, double end-capped C18 column.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% to 70% B over 8 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 50 ng/mL solution of this compound in the initial mobile phase (70:30 Mobile Phase A:Mobile Phase B).
-
Procedure:
-
Install Column A and equilibrate the system.
-
Inject the sample in triplicate and record the chromatograms.
-
Calculate the average asymmetry factor.
-
Replace Column A with Column B and repeat the equilibration and injections.
-
Calculate the average asymmetry factor for Column B.
-
Expected Results and Data Presentation:
| Column Type | Average Asymmetry Factor (As) | Average Theoretical Plates (N) |
| Standard C18 (Column A) | 1.9 | 8,500 |
| End-Capped C18 (Column B) | 1.2 | 15,000 |
This data illustrates that the modern, end-capped column provides significantly better peak shape and efficiency.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. mastelf.com [mastelf.com]
- 7. waters.com [waters.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. moravek.com [moravek.com]
- 10. veeprho.com [veeprho.com]
- 11. agilent.com [agilent.com]
- 12. waters.com [waters.com]
- 13. chromblog.wordpress.com [chromblog.wordpress.com]
- 14. lcms.cz [lcms.cz]
- 15. youtube.com [youtube.com]
- 16. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 17. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Technical Support Center: N-Desmethyl Droloxifene-d5 Stability in Biological Matrices
This technical support center provides guidance for researchers, scientists, and drug development professionals on establishing and troubleshooting the stability of N-Desmethyl Droloxifene-d5 in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is the deuterated form of N-Desmethyl Droloxifene, a metabolite of Droloxifene. It is commonly used as an internal standard (IS) in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the quantification of N-Desmethyl Droloxifene in biological samples. The stability of the internal standard is critical for the accuracy and reliability of the analytical method. Degradation of the IS can lead to an overestimation of the analyte concentration.
Q2: What are the common types of stability assessments for bioanalytical methods?
The key stability assessments for bioanalytical methods include:
-
Freeze-Thaw Stability: Evaluates the stability of the analyte and IS after repeated cycles of freezing and thawing.
-
Short-Term (Bench-Top) Stability: Assesses the stability of the analyte and IS in the biological matrix at room temperature for a period equivalent to the sample handling and processing time.
-
Long-Term Stability: Determines the stability of the analyte and IS in the biological matrix when stored at a specific temperature (e.g., -20°C or -80°C) for an extended duration.
-
Stock Solution Stability: Evaluates the stability of the analyte and IS in their stock and working solutions under defined storage conditions.
-
Post-Preparative Stability: Assesses the stability of the processed samples (e.g., in the autosampler) prior to analysis.
Q3: Are deuterated internal standards like this compound always stable?
While deuterated internal standards are generally considered ideal due to their similar physicochemical properties to the analyte, their stability is not guaranteed. Potential issues include:
-
Deuterium (B1214612) Exchange: Under certain pH or matrix conditions, deuterium atoms can exchange with protons, leading to a change in the mass of the internal standard and affecting quantification.
-
Metabolic Instability: Although less common for a deuterated standard, enzymatic or chemical degradation in the biological matrix can still occur.
Q4: What are the general acceptance criteria for stability experiments?
For stability to be demonstrated, the mean concentration of the quality control (QC) samples at each stability time point should be within ±15% of the nominal concentration.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High variability in QC sample results after freeze-thaw cycles. | Incomplete thawing or mixing of samples. Precipitation of matrix components. | Ensure samples are completely thawed and vortexed thoroughly before processing. Visually inspect for precipitates. Consider a slower thawing process. |
| Consistent decrease in IS peak area during a batch run. | Post-preparative instability in the autosampler. | Investigate the stability of the processed samples at the autosampler temperature. Consider reducing the batch size or cooling the autosampler. |
| Apparent increase in analyte concentration in long-term storage samples. | Degradation of the internal standard (this compound). | Re-evaluate the long-term stability of the IS. Consider preparing fresh IS working solutions. Investigate potential for deuterium exchange under storage conditions. |
| Poor recovery of this compound during sample extraction. | Suboptimal extraction procedure. Binding to matrix components. | Optimize the extraction solvent, pH, and mixing conditions. Evaluate different protein precipitation or liquid-liquid extraction protocols. |
Experimental Protocols
The following are generalized protocols for assessing the stability of this compound in a biological matrix (e.g., human plasma). These should be adapted to your specific laboratory conditions and analytical method.
Freeze-Thaw Stability Protocol
-
Sample Preparation: Spike a pool of the biological matrix with this compound at low and high quality control (LQC and HQC) concentrations. Aliquot into multiple tubes.
-
Baseline Analysis: Analyze a set of freshly prepared QC samples (n=3 for each level) to establish the baseline concentration (T=0).
-
Freeze-Thaw Cycles:
-
Freeze the remaining QC samples at the intended storage temperature (e.g., -80°C) for at least 12 hours.
-
Thaw the samples unassisted at room temperature.
-
Once completely thawed, refreeze them for at least 12 hours. This constitutes one freeze-thaw cycle.
-
-
Analysis: After the desired number of cycles (e.g., 3 cycles), analyze the QC samples.
-
Data Evaluation: Calculate the mean concentration and percentage deviation from the baseline for each QC level.
Short-Term (Bench-Top) Stability Protocol
-
Sample Preparation: Spike a pool of the biological matrix with this compound at LQC and HQC concentrations.
-
Storage: Leave the QC samples at room temperature for a predefined period that mimics the expected sample handling time (e.g., 4, 8, or 24 hours).
-
Analysis: After the storage period, process and analyze the QC samples along with freshly prepared calibration standards and a baseline set of QC samples.
-
Data Evaluation: Calculate the mean concentration and percentage deviation from the baseline for each QC level at each time point.
Long-Term Stability Protocol
-
Sample Preparation: Spike a large pool of the biological matrix with this compound at LQC and HQC concentrations. Aliquot into multiple tubes for each time point.
-
Storage: Store the QC samples at the intended long-term storage temperature (e.g., -80°C).
-
Analysis: At each designated time point (e.g., 1, 3, 6, 12 months), retrieve a set of QC samples, thaw, and analyze them against a freshly prepared calibration curve.
-
Data Evaluation: Calculate the mean concentration and percentage deviation from the nominal concentration for each QC level at each time point.
Data Presentation
The following tables are templates for summarizing stability data. Note: The data presented are for illustrative purposes only and do not represent actual experimental results for this compound.
Table 1: Freeze-Thaw Stability of this compound in Human Plasma
| QC Level | Number of Cycles | Mean Concentration (ng/mL) | % Nominal | % Deviation from T=0 |
| LQC (5 ng/mL) | 0 | 5.05 | 101.0 | 0.0 |
| 1 | 4.98 | 99.6 | -1.4 | |
| 3 | 4.92 | 98.4 | -2.6 | |
| HQC (50 ng/mL) | 0 | 50.3 | 100.6 | 0.0 |
| 1 | 50.1 | 100.2 | -0.4 | |
| 3 | 49.7 | 99.4 | -1.2 |
Table 2: Short-Term (Bench-Top) Stability of this compound in Human Plasma at Room Temperature
| QC Level | Storage Time (hours) | Mean Concentration (ng/mL) | % Nominal | % Deviation from T=0 |
| LQC (5 ng/mL) | 0 | 5.02 | 100.4 | 0.0 |
| 4 | 4.95 | 99.0 | -1.4 | |
| 8 | 4.88 | 97.6 | -2.8 | |
| HQC (50 ng/mL) | 0 | 50.1 | 100.2 | 0.0 |
| 4 | 49.8 | 99.6 | -0.6 | |
| 8 | 49.4 | 98.8 | -1.4 |
Table 3: Long-Term Stability of this compound in Human Plasma at -80°C
| QC Level | Storage Time (months) | Mean Concentration (ng/mL) | % Nominal |
| LQC (5 ng/mL) | 1 | 5.08 | 101.6 |
| 3 | 4.96 | 99.2 | |
| 6 | 4.91 | 98.2 | |
| HQC (50 ng/mL) | 1 | 50.5 | 101.0 |
| 3 | 50.0 | 100.0 | |
| 6 | 49.6 | 99.2 |
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Troubleshooting decision tree for stability issues.
Overcoming poor recovery of N-Desmethyl Droloxifene-d5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming poor recovery of N-Desmethyl Droloxifene-d5 during bioanalytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A1: this compound is a stable isotope-labeled (SIL) form of N-Desmethyl Droloxifene, a metabolite of Droloxifene. As a SIL internal standard, it is considered the gold standard in quantitative LC-MS/MS bioanalysis.[1] This is because it has nearly identical physicochemical properties to the unlabeled analyte, ensuring it co-elutes chromatographically and experiences similar extraction recovery and matrix effects.[1] This allows for accurate correction of variations that can occur during sample preparation and analysis.[1]
Q2: What are the primary causes of poor recovery for a deuterated internal standard like this compound?
A2: Poor recovery of deuterated internal standards can stem from several issues, broadly categorized as:
-
Extraction Inefficiency: The internal standard may not be efficiently extracted from the sample matrix. This can be due to suboptimal pH, incorrect solvent choice in liquid-liquid extraction (LLE), or inefficient binding and elution in solid-phase extraction (SPE).
-
Matrix Effects: Components within the biological matrix (e.g., plasma, urine) can interfere with the ionization of the internal standard in the mass spectrometer, leading to signal suppression or enhancement.[1] Phospholipids, salts, endogenous metabolites, and proteins are common sources of matrix effects in plasma.[1]
-
Instability of the Deuterated Label: Deuterium (B1214612) atoms can sometimes exchange with hydrogen atoms from the surrounding environment (e.g., solvents, matrix components), a phenomenon known as back-exchange. This is more likely if the deuterium is attached to heteroatoms (O, N, S) or acidic carbons.
-
Chromatographic Separation from Analyte: Deuterated compounds can sometimes exhibit slightly shorter retention times in reversed-phase chromatography compared to their non-deuterated counterparts.[2] If the internal standard and analyte do not co-elute, they may experience different matrix effects, leading to inaccurate quantification.[2]
Q3: How can I differentiate between low recovery due to extraction inefficiency and matrix effects?
A3: A post-extraction spike experiment is a common and effective method to distinguish between these two issues. This experiment helps to quantify the extent of matrix effects and calculate the true recovery of the extraction procedure.
Troubleshooting Guides
Issue 1: Low and Inconsistent Recovery of this compound
This guide will walk you through a systematic approach to troubleshooting poor recovery of your deuterated internal standard.
Caption: Troubleshooting workflow for poor internal standard recovery.
Data Presentation: Expected Recovery and Matrix Effects
Table 1: Extraction Recovery of Tamoxifen (B1202) and its Metabolites from FFPE Tissues using Solid-Phase Extraction.
| Compound | Average Recovery (%) |
| Tamoxifen | 85.2 |
| N-desmethyl-tamoxifen | 83.1 |
| 4-hydroxy-tamoxifen | 88.4 |
| Endoxifen | 86.7 |
Source: Adapted from data on extraction efficiency of tamoxifen and its metabolites.[3]
Table 2: Protein Removal Efficiency of Different Precipitants.
| Precipitant | Ratio (Precipitant:Plasma) | Protein Removal Efficiency (%) |
| Acetonitrile | 2:1 | >96 |
| Trichloroacetic Acid (TCA) | 2:1 | 92 |
| Zinc Sulfate | 2:1 | 91 |
| Methanol (B129727) | 2:1 | 88.7 |
| Ethanol | 2:1 | 88.6 |
Source: Adapted from a study on protein precipitation effectiveness.[4][5]
Experimental Protocols
Protocol 1: Post-Extraction Spike Analysis
This protocol allows for the quantitative assessment of recovery and matrix effects.
Caption: Workflow for post-extraction spike analysis.
Methodology:
-
Prepare three sets of samples:
-
Set A (Pre-extraction spike): Spike a blank matrix sample (e.g., plasma) with this compound before the extraction process.
-
Set B (Post-extraction spike): Extract a blank matrix sample. Spike the resulting extract with this compound after the extraction process.
-
Standard Solution: Prepare a solution of this compound in a clean solvent (e.g., mobile phase) at the same final concentration as the spiked samples.
-
-
Analyze all three samples using your validated LC-MS/MS method.
-
Calculate Recovery and Matrix Effect using the following formulas:
-
Recovery (%) = (Peak Area of Set A / Peak Area of Set B) * 100
-
Matrix Effect (%) = ((Peak Area of Set B / Peak Area of Standard Solution) - 1) * 100
-
Interpreting the Results:
-
High Recovery (>85%) and Low Matrix Effect (near 0%): Your extraction protocol is performing well.
-
Low Recovery (<85%) and Low Matrix Effect: The extraction process itself is inefficient. Focus on optimizing the extraction parameters (see protocols below).
-
High Recovery (>85%) and Significant Matrix Effect (> ±15%): Your extraction is efficient, but co-eluting matrix components are suppressing or enhancing the signal. Focus on improving the sample cleanup or optimizing the chromatography to separate the analyte from the interfering components.
-
Low Recovery (<85%) and Significant Matrix Effect: Both extraction inefficiency and matrix effects are contributing to the problem. Address the extraction optimization first, then re-evaluate the matrix effect.
Protocol 2: Solid-Phase Extraction (SPE) Optimization
This protocol provides a general framework for optimizing an SPE method for this compound. Given its structure, a reversed-phase or mixed-mode cation exchange sorbent may be appropriate.
Caption: General workflow for solid-phase extraction.
Methodology:
-
Sorbent Selection: Choose an appropriate sorbent based on the physicochemical properties of this compound. A C8 or C18 sorbent is a good starting point. For cleaner extracts, a mixed-mode cation exchange sorbent could be beneficial.
-
Conditioning: Pass a water-miscible organic solvent (e.g., methanol) through the sorbent to activate it.
-
Equilibration: Flush the sorbent with a solution that mimics the sample matrix (e.g., water or a buffer at the sample pH) to prepare it for sample loading.
-
Sample Loading:
-
pH Adjustment: Adjust the pH of the sample to ensure the analyte is in a neutral form for reversed-phase retention or a charged form for ion-exchange retention.
-
Flow Rate: Use a slow and consistent flow rate to ensure adequate interaction between the analyte and the sorbent.
-
-
Washing:
-
Use a wash solvent that is strong enough to remove weakly bound interferences but weak enough to not elute the analyte. Test different proportions of organic solvent in water.
-
-
Elution:
-
Use a solvent that is strong enough to disrupt the interaction between the analyte and the sorbent. For reversed-phase, this is typically a high percentage of organic solvent (e.g., methanol or acetonitrile). For ion-exchange, the elution solvent may need to be pH-modified or have a high ionic strength.
-
Consider a "soak" step where the elution solvent is left on the sorbent for a few minutes to improve recovery.
-
Protocol 3: Protein Precipitation (PPT) Optimization
PPT is a simpler but less selective sample preparation technique compared to SPE.
Methodology:
-
Solvent Selection: Acetonitrile is often more effective at precipitating proteins than methanol.[4][5]
-
Solvent-to-Plasma Ratio: A ratio of at least 2:1 (solvent:plasma) is recommended.[2] Higher ratios (e.g., 3:1 or 4:1) may improve protein removal but will also dilute the sample.
-
Procedure: a. Add the chilled precipitating solvent (e.g., acetonitrile) to the plasma sample. b. Vortex vigorously for 1-2 minutes to ensure thorough mixing and protein denaturation. c. Centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins. d. Carefully collect the supernatant for analysis.
Protocol 4: Liquid-Liquid Extraction (LLE) Optimization
LLE separates analytes based on their differential solubility in two immiscible liquids.
Methodology:
-
Solvent Selection: Choose an organic solvent that is immiscible with water and in which this compound has high solubility. Ethyl acetate (B1210297) or methyl tert-butyl ether (MTBE) are common choices for compounds of similar polarity.
-
pH Adjustment: Adjust the pH of the aqueous sample to ensure the analyte is in its neutral, most hydrophobic form to maximize its partitioning into the organic phase.
-
Extraction: a. Add the organic extraction solvent to the aqueous sample in a sealed tube. A solvent-to-sample ratio of 5:1 to 7:1 is a good starting point.[6] b. Mix thoroughly by vortexing or shaking for several minutes to facilitate the transfer of the analyte into the organic phase. c. Centrifuge to separate the two phases.
-
Collection: Carefully remove the organic layer containing the analyte.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis. To improve the selectivity of the extraction, a back-extraction step can be included.[6] After the initial extraction, the organic phase can be mixed with a fresh aqueous phase at a pH where the analyte becomes charged, causing it to move back into the aqueous phase, leaving neutral impurities behind in the organic solvent.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Extraction of tamoxifen and its metabolites from formalin-fixed, paraffin-embedded tissues: an innovative quantitation method using liquid chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
Addressing cross-talk between analyte and N-Desmethyl Droloxifene-d5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential cross-talk between their analyte of interest and the internal standard, N-Desmethyl Droloxifene-d5, during bioanalytical method development and sample analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A1: this compound is a stable isotope-labeled (deuterated) form of N-Desmethyl Droloxifene (B22359), a major metabolite of the drug Droloxifene.[1] It is commonly used as an internal standard (IS) in quantitative bioanalysis, particularly in methods involving liquid chromatography-tandem mass spectrometry (LC-MS/MS). The primary purpose of an internal standard is to correct for variability during sample preparation and analysis, thereby improving the accuracy and precision of the measurement of the analyte of interest.[2]
Q2: What is "cross-talk" in the context of LC-MS/MS analysis?
A2: Cross-talk, or signal contribution, in LC-MS/MS analysis refers to the interference where the analyte signal contributes to the internal standard signal, or vice-versa. This is a common issue, especially when using stable isotope-labeled internal standards, and can arise from impurities in the reference standards or from the natural isotopic distribution of the elements in the molecules. This interference can potentially affect the linearity and accuracy of the quantitative results.
Q3: What are the potential causes of cross-talk between an analyte and this compound?
A3: The primary causes of cross-talk include:
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Isotopic Contribution: The analyte may have naturally occurring isotopes that have the same mass-to-charge ratio (m/z) as the deuterated internal standard.[3]
-
Impurity in the Internal Standard: The this compound reference material may contain a small amount of the non-deuterated form (N-Desmethyl Droloxifene).
-
In-source Fragmentation: The analyte may fragment within the ion source of the mass spectrometer to produce an ion that is identical to the precursor ion of the internal standard.
Q4: Can metabolites of Droloxifene interfere with the analysis?
A4: Yes, metabolites of Droloxifene can potentially interfere with the analysis. Droloxifene is metabolized to several compounds, including N-desmethyl-droloxifene, droloxifene N-oxide, and hydroxylated forms.[1] If these metabolites are not chromatographically separated from the analyte and have similar fragmentation patterns, they could cause interference.
Troubleshooting Guide
This guide provides solutions to common problems encountered when using this compound as an internal standard.
Problem 1: Poor Linearity of the Calibration Curve (Quadratic Fit)
| Possible Cause | Recommended Solution |
| Analyte contribution to the internal standard signal. | Increase the concentration of the this compound internal standard. A higher IS concentration will minimize the relative contribution from the analyte, often restoring linearity. |
| Impurity in the analyte standard contributing to the IS channel. | Verify the purity of the analyte reference standard. If significant impurities are present, consider using a higher purity standard. |
| Suboptimal chromatographic separation from interfering matrix components. | Optimize the LC method to ensure baseline separation of the analyte and internal standard from any co-eluting matrix components that might be causing ion suppression or enhancement. |
Problem 2: Inaccurate Quantification at the Upper Limit of Quantification (ULOQ)
| Possible Cause | Recommended Solution |
| Significant cross-talk from high concentrations of the analyte to the internal standard. | Monitor a less abundant isotope of the this compound precursor ion that has minimal or no isotopic contribution from the analyte. This can provide a more accurate measurement at high analyte concentrations.[3] |
| Detector saturation due to high analyte signal. | Dilute the samples that are expected to have high concentrations to bring them within the linear range of the assay. |
Problem 3: Inaccurate Quantification at the Lower Limit of Quantification (LLOQ)
| Possible Cause | Recommended Solution |
| Contribution from the internal standard to the analyte signal. | This can increase the intercept of the calibration curve. Ensure that the concentration of the internal standard is appropriate and not excessively high, which could lead to a significant contribution to the analyte signal at the LLOQ. |
| Poor signal-to-noise ratio for the analyte. | Optimize the MS/MS parameters (e.g., collision energy, declustering potential) for the analyte to improve sensitivity. Ensure the sample preparation method provides adequate clean-up to reduce background noise. |
Experimental Protocols
1. Plasma Sample Preparation: Protein Precipitation (PPT)
This method is rapid and suitable for high-throughput analysis.
-
Reagents: Acetonitrile (ACN) with 0.1% formic acid, this compound internal standard spiking solution in methanol (B129727).
-
Procedure:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the internal standard spiking solution.
-
Vortex briefly to mix.
-
Add 300 µL of cold ACN with 0.1% formic acid to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex to mix and inject into the LC-MS/MS system.
-
2. Plasma Sample Preparation: Solid-Phase Extraction (SPE)
This method provides a cleaner extract compared to PPT, which can reduce matrix effects.
-
Materials: Oasis HLB SPE cartridges (or similar), methanol, water, 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Procedure:
-
To 200 µL of plasma sample, add 20 µL of the internal standard spiking solution.
-
Add 200 µL of 4% phosphoric acid and vortex.
-
Condition the SPE cartridge: Add 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
Load the sample: Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge: Wash with 1 mL of water, followed by 1 mL of 40% methanol in water.
-
Dry the cartridge: Apply high vacuum for 2-5 minutes to dry the sorbent.
-
Elute the analytes: Elute with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate and reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase for LC-MS/MS analysis.
-
Quantitative Data
Table 1: Proposed LC-MS/MS Parameters for Droloxifene and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Droloxifene | 388.2 | 72.1 | 25-35 |
| N-Desmethyl Droloxifene | 374.2 | 58.1 | 20-30 |
| This compound (IS) | 379.2 | 58.1 | 20-30 |
Note: These are proposed transitions based on the fragmentation of structurally similar compounds. Optimal conditions should be determined empirically.
Visualizations
Experimental workflow for bioanalysis.
Troubleshooting decision tree.
Metabolic pathway of Droloxifene.
References
- 1. Mass spectrometric characterization of tamoxifene metabolites in human urine utilizing different scan parameters on liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Therapeutic drug monitoring of tamoxifen using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: LC Gradient Optimization for Separating Droloxifene Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the liquid chromatography (LC) gradient separation of Droloxifene and its metabolites.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am not getting good separation between Droloxifene and its metabolites. What is a good starting point for a gradient method?
A good initial approach is to adapt methods used for structurally similar compounds like Tamoxifen and its metabolites. A "scouting gradient" is recommended to determine the elution profile of your compounds.[1]
Recommended Starting Gradient:
-
Action: Begin with a broad linear gradient, for example, 5% to 95% organic solvent over 20-30 minutes.[1] This will help establish the approximate organic solvent concentration at which your metabolites elute.
-
Refinement: Once the elution window is identified, a shallower gradient across that specific range will improve resolution. For instance, if metabolites elute between 30% and 50% acetonitrile (B52724), you can run a gradient from 25% to 55% over a longer period.
Q2: My peaks for the hydroxylated metabolites are tailing. What can I do to improve peak shape?
Peak tailing for polar, hydroxylated metabolites is a common issue, often caused by secondary interactions with the stationary phase.
Troubleshooting Steps:
-
Mobile Phase pH: Droloxifene and its metabolites are basic compounds. Adjusting the mobile phase pH with a small amount of an acidic modifier like formic acid (0.1%) can protonate the analytes and residual silanols on the column, reducing unwanted interactions and improving peak shape.
-
Column Choice: Consider using a column with high-purity silica (B1680970) and end-capping to minimize silanol (B1196071) interactions.
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is of equal or weaker strength than the initial mobile phase to prevent peak distortion.[2]
Q3: I'm observing co-elution of some metabolites. How can I improve the resolution?
Co-elution occurs when two or more compounds are not sufficiently separated by the chromatographic system.
Strategies to Improve Resolution:
-
Gradient Slope: A shallower gradient increases the separation time between peaks.[1] After identifying the critical elution zone from a scouting run, decrease the rate of change of the organic solvent percentage per minute in that region.
-
Organic Solvent: Switching the organic modifier (e.g., from acetonitrile to methanol) can alter the selectivity of the separation due to different solvent properties, potentially resolving co-eluting peaks.
-
Column Chemistry: Changing the stationary phase (e.g., from a C18 to a phenyl-hexyl or a different C18 with alternative bonding) can provide different retention mechanisms and improve selectivity.
-
Temperature: Increasing the column temperature can improve efficiency and may alter selectivity. However, be mindful of the thermal stability of the analytes.
Q4: My baseline is drifting during the gradient run. What is causing this and how can I fix it?
Baseline drift in gradient elution is often due to the differing UV absorbance of the mobile phase components at the detection wavelength.
Solutions for Baseline Drift:
-
High-Purity Solvents: Use high-purity, HPLC-grade solvents to minimize impurities that can contribute to baseline noise and drift.
-
Wavelength Selection: If possible, choose a detection wavelength where the mobile phase solvents have minimal absorbance.
-
Solvent Preparation: Ensure mobile phase additives (e.g., formic acid) are at the same concentration in both the aqueous (A) and organic (B) phases.
Q5: I am experiencing low sensitivity and cannot detect some of the minor metabolites. How can I improve my detection limits?
Low sensitivity can be a challenge, especially for metabolites present at low concentrations in biological matrices.
Enhancement Strategies:
-
Sample Preparation: Utilize solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample and concentrate the analytes. This removes interfering matrix components and increases the concentration of the metabolites injected onto the column.
-
Detector Choice: If using UV detection, consider switching to a more sensitive and selective detector like a fluorescence detector (if the metabolites are fluorescent) or a mass spectrometer (LC-MS). LC-MS/MS offers the highest sensitivity and specificity for metabolite identification and quantification.
-
Injection Volume: A larger injection volume can increase the signal, but be cautious as it can also lead to peak broadening if the injection solvent is stronger than the mobile phase.
Experimental Protocols
Below is a detailed experimental protocol adapted from methodologies for similar compounds, which can serve as a robust starting point for the separation of Droloxifene and its metabolites.
Sample Preparation (from Plasma)
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing an appropriate internal standard.
-
Vortex: Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge: Centrifuge at 14,000 rpm for 10 minutes.
-
Extract: Transfer the supernatant to a new tube.
-
Evaporate: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute: Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Method
-
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Gradient Program Example:
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 1.0 | 10 |
| 8.0 | 70 |
| 9.0 | 95 |
| 10.0 | 95 |
| 10.1 | 10 |
| 12.0 | 10 |
Data Presentation
The following table summarizes typical LC parameters used for the separation of Tamoxifen and its metabolites, which are analogous to Droloxifene. These can be used as a reference for method development.
Table 1: Example LC Parameters for Separation of Structurally Similar Compounds (Tamoxifen Metabolites)
| Parameter | Method 1 | Method 2 |
| Column | Zorbax SB-C18 (2.1 x 50 mm, 1.8 µm) | Zorbax SB-C18 (150 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.2% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol | Acetonitrile |
| Flow Rate | 0.3 mL/min | 0.2 mL/min |
| Column Temp. | 55 °C | 40 °C |
| Gradient | 55-70% B (3 min), hold 3.5 min, to 95% B (2 min) | 40-90% B (5 min) |
Visualizations
References
Investigating lot-to-lot variability of N-Desmethyl Droloxifene-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N-Desmethyl Droloxifene-d5 as an internal standard in their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the instrument response of this compound between different lots. What are the potential causes?
A1: Lot-to-lot variability in deuterated internal standards such as this compound can arise from several factors:
-
Isotopic Purity and Enrichment: Differences in the percentage of the deuterated species versus unlabeled or partially labeled species can lead to variations in the measured signal intensity.[1][2][3]
-
Chemical Purity: The presence of impurities can interfere with the ionization of the internal standard, causing signal suppression or enhancement.
-
Isotopic Instability (H/D Exchange): Deuterium (B1214612) atoms may exchange with hydrogen atoms from the solvent or matrix, altering the mass-to-charge ratio of the internal standard and affecting its quantification.[4]
-
Matrix Effects: Co-eluting compounds from the sample matrix can differentially affect the ionization of the internal standard in one lot compared to another, leading to inconsistent responses.[5][6]
-
Storage and Handling: Improper storage or handling of different lots can lead to degradation or contamination, resulting in variable performance.
Q2: What are the acceptable limits for internal standard response variability?
A2: Regulatory bodies like the FDA provide guidance on monitoring internal standard response. While there are no universal strict numerical acceptance criteria, a general guideline is that the internal standard response in unknown samples should be within a certain percentage of the average response in calibration standards and quality control (QC) samples within the same analytical run.[7][8][9] A common practice is to set an acceptance window of 50-150% of the mean internal standard response of the calibrators and QCs. Any sample falling outside this range should be investigated.[10]
Q3: Can a slight shift in the chromatographic retention time of this compound compared to the unlabeled analyte cause problems?
A3: Yes, a chromatographic shift, even a slight one, can be problematic.[11] This phenomenon, known as the isotope effect, can lead to differential matrix effects.[4] If the analyte and the internal standard do not co-elute perfectly, they may be exposed to different matrix components as they elute from the column, leading to variations in ionization and inaccurate quantification.
Q4: How can we investigate if isotopic exchange is occurring with our lot of this compound?
A4: To investigate isotopic exchange, you can perform a stability study. Incubate a solution of this compound in the sample matrix (e.g., plasma) under the same conditions as your experimental procedure (time, temperature, pH). Analyze the sample at different time points by LC-MS/MS and monitor for any decrease in the signal of the deuterated internal standard and a corresponding increase in the signal of the unlabeled N-Desmethyl Droloxifene.[4]
Troubleshooting Guides
Issue 1: Inconsistent Peak Area Response for this compound Across Different Lots
This guide provides a systematic approach to troubleshooting variability in the peak area response of this compound between different manufacturing lots.
Caption: Troubleshooting workflow for inconsistent peak area of this compound.
Data Presentation
Table 1: Hypothetical Lot-to-Lot Comparison of this compound
| Parameter | Lot A | Lot B | Lot C | Acceptance Criteria |
| Chemical Purity (by HPLC-UV) | 99.2% | 98.5% | 99.5% | > 98.0% |
| Isotopic Purity (by LC-MS) | 99.1% (d5) | 97.8% (d5) | 99.6% (d5) | > 97.0% |
| Unlabeled (d0) Content | 0.3% | 1.1% | 0.1% | < 1.0% |
| Mean Peak Area Response (in matrix) | 1.25 x 10⁶ | 1.05 x 10⁶ | 1.30 x 10⁶ | CV < 15% across lots |
| Coefficient of Variation (CV) of Response | 4.2% | 8.5% | 3.8% | < 15% within lot |
Note: This data is for illustrative purposes only.
Experimental Protocols
Protocol 1: Determination of Isotopic Purity of this compound by LC-MS
Objective: To determine the isotopic distribution and purity of different lots of this compound.
Methodology:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of each lot of this compound in methanol.
-
Prepare a working solution of 1 µg/mL by diluting the stock solution in a 50:50 mixture of acetonitrile (B52724) and water.
-
-
LC-MS/MS Analysis:
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Mode: Full scan from m/z 370 to 390.
-
-
Data Analysis:
-
Extract the ion chromatograms for the unlabeled (d0), partially deuterated (d1-d4), and fully deuterated (d5) forms of N-Desmethyl Droloxifene.
-
Calculate the peak area for each isotopic species.
-
Determine the isotopic purity by calculating the percentage of the d5 peak area relative to the sum of all isotopic peak areas.
-
Caption: Workflow for the determination of isotopic purity.
Protocol 2: Evaluation of Matrix Effects
Objective: To assess the impact of the biological matrix on the ionization of different lots of this compound.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the internal standard into the reconstitution solvent at a known concentration.
-
Set B (Pre-extraction Spike): Spike the internal standard into a blank biological matrix (e.g., plasma) before the extraction procedure.
-
Set C (Post-extraction Spike): Extract a blank biological matrix and then spike the internal standard into the final extract.
-
-
Sample Extraction (for Sets B and C):
-
Use your validated sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
-
LC-MS/MS Analysis:
-
Analyze all three sets of samples using the validated LC-MS/MS method for your analyte.
-
-
Data Analysis:
-
Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) x 100
-
-
A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
-
Compare the matrix effects for each lot of the internal standard.
-
Caption: Logical relationship for evaluating matrix effects.
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]
- 10. fda.gov [fda.gov]
- 11. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
Validation & Comparative
The Gold Standard in Bioanalysis: A Comparative Guide to the Validation of N-Desmethyl Droloxifene-d5
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalytical research, the precision and reliability of quantitative data are paramount for the successful development of new therapeutics. The choice of an appropriate internal standard is a critical decision in the validation of bioanalytical methods, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides an objective comparison of the performance of N-Desmethyl Droloxifene-d5, a stable isotope-labeled (SIL) internal standard, against alternative approaches for the bioanalysis of Droloxifene and its metabolites.
The use of a SIL internal standard is widely recognized as the gold standard in quantitative bioanalysis.[1][2] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), advocate for their use to enhance the accuracy and precision of bioanalytical methods by compensating for variability during sample preparation and analysis.[1] this compound, being a deuterated analog of the primary metabolite of Droloxifene, is designed to co-elute with the analyte and exhibit identical behavior during extraction and ionization, thereby providing the most accurate correction for potential matrix effects and other sources of analytical variability.[2][3]
Performance Comparison: The Advantage of a Stable Isotope-Labeled Internal Standard
Table 1: Comparison of Bioanalytical Method Validation Parameters
| Validation Parameter | Stable Isotope-Labeled IS (e.g., this compound) | Structural Analog IS | Acceptance Criteria (FDA/ICH) |
| Linearity (r²) | ≥ 0.995 | ≥ 0.99 | ≥ 0.99 |
| Accuracy (% Bias) | Within ± 5% | Within ± 15% | Within ± 15% (± 20% at LLOQ) |
| Precision (% CV) | < 10% | < 15% | ≤ 15% (≤ 20% at LLOQ) |
| Recovery (%) | Consistent and reproducible | May be variable | Consistent and reproducible |
| Matrix Effect (% CV) | ≤ 15% | Can be > 15% | IS-normalized matrix factor CV ≤ 15% |
| Stability | High | Variable | Stable under defined conditions |
LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation. Data for the SIL IS is based on typical performance, while the structural analog IS data represents potential outcomes with a non-ideal internal standard.
Experimental Protocols: A Roadmap to Robust Bioanalytical Method Validation
The following are detailed methodologies for key experiments in the validation of a bioanalytical method using this compound, based on FDA and ICH M10 guidelines.
Stock and Working Solution Preparation
-
Objective: To prepare accurate and stable stock and working solutions of the analyte (Droloxifene and/or N-desmethyldroloxifene) and the internal standard (this compound).
-
Protocol:
-
Prepare individual stock solutions of the analyte and this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare separate working solutions for the calibration standards and quality control (QC) samples by serially diluting the analyte stock solution.
-
Prepare a working solution of this compound at a constant concentration to be added to all samples.
-
Verify the stability of stock and working solutions under intended storage conditions.
-
Sample Preparation: Solid-Phase Extraction (SPE)
-
Objective: To extract the analyte and internal standard from the biological matrix (e.g., plasma) with high and reproducible recovery.
-
Protocol:
-
To 100 µL of plasma, add 10 µL of the this compound working solution.
-
Vortex briefly to mix.
-
Load the sample onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with an appropriate solvent to remove interfering substances.
-
Elute the analyte and internal standard with a suitable elution solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Conditions
-
Objective: To achieve chromatographic separation of the analyte from other matrix components and sensitive detection by mass spectrometry.
-
Typical Conditions:
-
LC System: A validated HPLC or UPLC system.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of aqueous and organic solvents (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Method Validation Experiments
A summary of the key validation experiments and their objectives is presented in the table below.
Table 2: Key Bioanalytical Method Validation Experiments
| Experiment | Objective |
| Selectivity | To ensure the method can differentiate the analyte and IS from endogenous matrix components. |
| Calibration Curve | To establish the relationship between instrument response and known analyte concentrations. |
| Accuracy & Precision | To determine the closeness of measured values to the nominal concentration and the degree of scatter. |
| Recovery | To evaluate the efficiency of the extraction procedure. |
| Matrix Effect | To assess the impact of matrix components on the ionization of the analyte and IS. |
| Stability | To evaluate the stability of the analyte in the biological matrix under various storage and handling conditions. |
Visualizing the Path to Validated Bioanalysis
The following diagrams illustrate the critical workflows and decision-making processes in the validation of a bioanalytical method using a stable isotope-labeled internal standard.
Bioanalytical Workflow for Droloxifene Quantification.
Decision Pathway for Internal Standard Selection.
References
A Comparative Guide to Internal Standards for Tamoxifen Bioanalysis: N-Desmethyl Droloxifene-d5 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Tamoxifen (B1202) and its active metabolites is paramount in clinical and research settings to ensure therapeutic efficacy and patient safety. The use of a stable isotope-labeled internal standard (IS) is the gold standard for correcting variability in sample preparation and instrument response in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. While several deuterated analogs of Tamoxifen and its metabolites are commercially available, this guide provides a comparative overview of N-Desmethyl Droloxifene-d5 and other commonly used internal standards, supported by experimental data from various studies.
Droloxifene, a structural analog of Tamoxifen, and its metabolites share similar physicochemical properties, making its deuterated form, this compound, a potentially suitable internal standard. This guide will delve into the comparative performance of this compound and other deuterated standards such as Tamoxifen-d5, 4-Hydroxytamoxifen-d5, and Endoxifen-d5, focusing on key bioanalytical validation parameters.
Performance Comparison of Internal Standards
The selection of an appropriate internal standard is critical for the development of a robust and reliable bioanalytical method. The ideal internal standard should co-elute with the analyte of interest and experience similar ionization and matrix effects. The following tables summarize quantitative data on recovery and matrix effects for various internal standards used in Tamoxifen analysis, compiled from multiple sources. It is important to note that direct head-to-head comparative studies are limited, and data presented here are collated from different publications, which may introduce inter-study variability.
Table 1: Comparative Recovery Data for Tamoxifen Internal Standards
| Internal Standard | Analyte(s) | Sample Matrix | Extraction Method | Mean Recovery (%) | Reference |
| This compound | Tamoxifen & Metabolites | Human Plasma | Protein Precipitation | Data Not Available | - |
| Tamoxifen-d5 | Tamoxifen | Human FFPE Tissue | Solid Phase Extraction | 83 - 88 | [1] |
| 4-Hydroxytamoxifen-d5 | 4-Hydroxytamoxifen | Human FFPE Tissue | Solid Phase Extraction | 83 - 88 | [1] |
| Endoxifen-d5 | Endoxifen | Human Plasma | Protein Precipitation | 94.0 - 103.1 | [2] |
| N-Desmethyltamoxifen-d5 | N-Desmethyltamoxifen | Human Plasma | Protein Precipitation | 94.0 - 103.1 | [2] |
Table 2: Comparative Matrix Effect Data for Tamoxifen Internal Standards
| Internal Standard | Analyte(s) | Sample Matrix | Mean Matrix Effect (%) | Reference |
| This compound | Tamoxifen & Metabolites | Human Plasma | Data Not Available | - |
| Tamoxifen-d5 | Tamoxifen | Human Plasma | Ion Suppression/Enhancement within acceptable limits | [3] |
| 4-Hydroxytamoxifen-d5 | 4-Hydroxytamoxifen | Human Plasma | Ion Suppression/Enhancement within acceptable limits | [3] |
| Endoxifen-d5 | Endoxifen | Human Plasma | Low ion suppression | [2] |
| N-Desmethyltamoxifen-d5 | N-Desmethyltamoxifen | Human Plasma | Low ion suppression | [2] |
Table 3: Linearity of Calibration Curves using Different Internal Standards
| Internal Standard | Analyte(s) | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Reference |
| This compound | Tamoxifen & Metabolites | Data Not Available | - | - |
| Tamoxifen-(N,N-dimethyl-¹³C₂)-¹⁵N | Tamoxifen | 1 - 500 | > 0.99 | [2] |
| 4-Hydroxytamoxifen-d5 | 4-Hydroxytamoxifen | 0.1 - 50 | > 0.99 | [2] |
| Endoxifen-d5 | Endoxifen | 0.2 - 100 | > 0.99 | [2] |
| N-Desmethyltamoxifen-d5 | N-Desmethyltamoxifen | 1 - 500 | > 0.99 | [2] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results. Below are representative experimental protocols for the bioanalysis of Tamoxifen and its metabolites using deuterated internal standards.
Sample Preparation: Protein Precipitation[2]
-
To 100 µL of plasma, add 100 µL of an aqueous solution of 1% formic acid.
-
Vortex for 30 seconds to denature proteins.
-
Add 400 µL of the internal standard working solution (in acetonitrile).
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
Sample Preparation: Solid Phase Extraction (SPE)[1]
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute the residue in mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions[1][2]
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analytes, followed by a column wash and re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and internal standard.
Visualizing Key Processes
To better illustrate the context and procedures involved in Tamoxifen bioanalysis, the following diagrams are provided.
Caption: Metabolic pathway of Tamoxifen.
Caption: Experimental workflow for Tamoxifen bioanalysis.
References
- 1. Extraction of tamoxifen and its metabolites from formalin-fixed, paraffin-embedded tissues: an innovative quantitation method using liquid chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New UPLC–MS/MS assay for the determination of tamoxifen and its metabolites in human plasma, application to patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Framework for Inter-Laboratory Comparison of Bioanalytical Methods Utilizing N-Desmethyl Droloxifene-d5
For Researchers, Scientists, and Drug Development Professionals
This guide outlines a standardized framework for conducting an inter-laboratory comparison of bioanalytical methods for the quantification of N-desmethyl droloxifene, utilizing N-Desmethyl Droloxifene-d5 as an internal standard. The objective of such a study is to evaluate the reproducibility, reliability, and consistency of analytical methods across various laboratories, ensuring data integrity in clinical and preclinical studies. Given the critical role of metabolite quantification in drug development, establishing robust and harmonized analytical procedures is paramount.
N-Desmethyl Droloxifene is a metabolite of Droloxifene, a selective estrogen receptor modulator (SERM).[1] Accurate measurement of this metabolite is crucial for pharmacokinetic and metabolism studies. The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted strategy to mitigate variability and enhance the accuracy of quantification, particularly in complex biological matrices like plasma and serum.[2][3] This guide provides a comprehensive protocol and data-sharing structure to facilitate a direct comparison of method performance between participating laboratories.
Comparative Analysis of Analytical Methods
While direct inter-laboratory comparison data for this compound is not publicly available, this section presents a template for summarizing key performance parameters. Laboratories participating in a comparison study should aim to populate a similar table with their respective data to allow for a direct and objective assessment of method performance. The primary analytical technique for this type of analysis is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.
Table 1: Comparison of Key Bioanalytical Method Validation Parameters
| Parameter | Laboratory A | Laboratory B | Laboratory C | Acceptance Criteria (Typical) |
| Linearity (r²) | Data | Data | Data | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | Data | Data | Data | Signal-to-Noise > 10, Acc/Prec ≤ ±20% |
| Intra-day Accuracy (%) | Data | Data | Data | Within ±15% of nominal (±20% at LLOQ) |
| Intra-day Precision (%CV) | Data | Data | Data | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Accuracy (%) | Data | Data | Data | Within ±15% of nominal (±20% at LLOQ) |
| Inter-day Precision (%CV) | Data | Data | Data | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect (%) | Data | Data | Data | %CV ≤ 15% |
| Recovery (%) | Data | Data | Data | Consistent, precise, and reproducible |
Experimental Protocols
To ensure consistency and comparability of results, all participating laboratories should adhere to a standardized experimental protocol. The following proposed method is based on common practices for the bioanalysis of small molecules in plasma.
Materials and Reagents
-
Analytes: N-Desmethyl Droloxifene, this compound (Internal Standard)
-
Biological Matrix: Human Plasma (K2EDTA)
-
Reagents: Acetonitrile (B52724) (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Water (LC-MS grade)
Sample Preparation: Protein Precipitation
Protein precipitation is a widely used, simple, and effective method for extracting small molecules from plasma samples.
-
To 100 µL of plasma sample, add 25 µL of this compound working solution (as internal standard).
-
Vortex the mixture for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution: A suitable gradient to ensure separation from potential interferences.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: To be determined by direct infusion of the analyte and internal standard.
Method Validation Procedures
All participating laboratories should validate their methods according to the latest regulatory guidelines from bodies such as the FDA or EMA.[4] Key validation parameters to be assessed are outlined in Table 1.
Visualized Workflows and Relationships
To further clarify the proposed experimental and validation workflows, the following diagrams have been generated.
Caption: Standardized protein precipitation workflow for sample analysis.
Caption: Logical flow for conducting the inter-laboratory comparison study.
By adhering to this standardized guide, researchers, scientists, and drug development professionals can effectively collaborate to establish a robust, reproducible, and reliable bioanalytical method for N-desmethyl droloxifene, thereby enhancing the quality and consistency of data across different testing facilities.
References
- 1. Droloxifene - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Extraction of tamoxifen and its metabolites from formalin-fixed, paraffin-embedded tissues: an innovative quantitation method using liquid chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
The Gold Standard in Bioanalysis: A Comparative Guide to N-Desmethyl Droloxifene-d5 as an Internal Standard
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is paramount for accurate pharmacokinetic and toxicokinetic studies. This guide provides a comparative analysis of bioanalytical methods for the quantification of droloxifene (B22359), with a specific focus on the use of N-Desmethyl Droloxifene-d5 as a deuterated internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of reliable bioanalytical quantification. By mimicking the chemical and physical properties of the analyte, droloxifene, it effectively compensates for variability during sample preparation and analysis, including extraction efficiency and matrix effects, ultimately leading to more precise and accurate results. This guide will delve into the performance of this internal standard against other analytical approaches and provide supporting data and protocols to inform your research.
Comparative Analysis of Analytical Methods
The quantification of droloxifene in biological matrices is predominantly achieved through LC-MS/MS, a technique widely recognized for its high sensitivity and specificity. The choice of internal standard is critical to the method's performance. Below is a comparison of key validation parameters when using a deuterated internal standard versus a structural analog.
Data Presentation
Table 1: Intra-Day Accuracy and Precision for Droloxifene Quantification
| Internal Standard Type | Analyte Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| This compound | 1 | 99.2 | 3.8 |
| 10 | 101.5 | 2.9 | |
| 100 | 100.8 | 2.1 | |
| Structural Analog | 1 | 92.5 | 11.5 |
| 10 | 95.1 | 9.8 | |
| 100 | 97.3 | 7.2 |
Table 2: Inter-Day Accuracy and Precision for Droloxifene Quantification
| Internal Standard Type | Analyte Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| This compound | 1 | 102.3 | 4.5 |
| 10 | 100.9 | 3.6 | |
| 100 | 99.5 | 2.8 | |
| Structural Analog | 1 | 90.8 | 13.2 |
| 10 | 94.6 | 11.1 | |
| 100 | 96.8 | 8.9 |
Note: The data presented in these tables are representative of typical performance for bioanalytical methods and are intended for illustrative purposes.
Experimental Protocols
A detailed methodology is crucial for the reproducibility and validation of any bioanalytical assay.
Key Validation Parameters: Methodologies
-
Linearity: A series of calibration standards are prepared by spiking blank plasma with known concentrations of droloxifene. The peak area ratio (analyte/internal standard) is then plotted against the nominal concentration. A linear regression analysis with a weighting factor of 1/x² is applied, and the coefficient of determination (r²) should be ≥ 0.99.
-
Accuracy and Precision: Quality control (QC) samples at multiple concentration levels (low, medium, and high) are analyzed in replicate (n=5) on the same day (intra-day) and on different days (inter-day). Accuracy is expressed as the percentage of the nominal concentration, while precision is expressed as the coefficient of variation (CV%).[1]
-
Selectivity: Blank plasma samples from at least six different sources are analyzed to ensure that no endogenous components interfere with the detection of droloxifene or the internal standard.[1]
-
Matrix Effect: The potential for ion suppression or enhancement from the biological matrix is evaluated by comparing the peak response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution. The CV of the internal standard-normalized matrix factor across different matrix sources should be ≤15%.
-
Recovery: The extraction efficiency of the method is determined by comparing the peak area of droloxifene in a pre-extraction spiked sample to that of a post-extraction spiked sample at three different concentration levels.
-
Stability: The stability of droloxifene in plasma is assessed under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at -80°C.
Visualizing the Workflow
To further clarify the processes involved in bioanalytical method validation and the role of the internal standard, the following diagrams have been generated.
Bioanalytical workflow with an internal standard.
Decision tree for internal standard selection.
References
N-Desmethyl Droloxifene-d5: A Comparative Guide to Linearity and Sensitivity in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
In the quantitative bioanalysis of droloxifene (B22359) and its metabolites, the choice of an appropriate internal standard is paramount to ensure the accuracy and reliability of liquid chromatography-tandem mass spectrometry (LC-MS/MS) data. This guide provides an objective comparison of the performance of N-Desmethyl Droloxifene-d5, a deuterated internal standard, with non-deuterated structural analog alternatives. The information presented is based on established principles of bioanalytical method validation and data from analogous compounds, offering a robust framework for methodological decisions.
The Gold Standard: Deuterated Internal Standards
Stable isotope-labeled internal standards, such as this compound, are widely considered the "gold standard" in quantitative mass spectrometry. By incorporating deuterium (B1214612) atoms, the mass of the molecule is increased, allowing it to be distinguished from the unlabeled analyte by the mass spectrometer. Crucially, its chemical and physical properties remain nearly identical to the analyte. This near-perfect analogy allows it to effectively compensate for variations throughout the analytical process, including sample extraction, matrix effects (ion suppression or enhancement), and instrument response.
Performance Comparison: this compound vs. Structural Analog Internal Standard
While specific experimental data for the validation of this compound is not widely published, its performance can be confidently inferred from the extensive body of literature on the use of deuterated standards for similar analytes like tamoxifen (B1202) and its metabolites. In contrast, a non-deuterated structural analog, while a viable alternative, may exhibit different physicochemical properties, potentially leading to less effective compensation for analytical variability.
For the purpose of this comparison, we will consider a hypothetical but representative structural analog internal standard, such as a closely related tamoxifen derivative, which does not contain deuterium labels.
Table 1: Comparison of Expected Performance Characteristics
| Parameter | This compound (Deuterated IS) | Structural Analog IS (Non-Deuterated) | Justification |
| Linearity (r²) | Typically ≥ 0.99 | Typically ≥ 0.99 | Both types of internal standards are expected to yield excellent linearity when a validated method is used. |
| Calibration Range | Wide, e.g., 0.1 - 200 ng/mL | Wide, e.g., 0.1 - 200 ng/mL | The calibration range is more dependent on the analyte's response and the overall method rather than the type of internal standard. |
| Lower Limit of Quantification (LLOQ) | Expected to be low, e.g., 0.1 - 1 ng/mL | May be slightly higher due to potential for greater baseline noise or interference. | The cleaner baseline and better signal-to-noise ratio often achieved with co-eluting deuterated standards can contribute to lower LLOQs. |
| Precision (%CV) | Typically < 15% | Typically < 15% (but may be higher in the presence of significant matrix effects) | Deuterated standards provide better correction for variability, often resulting in superior precision, especially in complex matrices. |
| Accuracy (%Bias) | Typically within ±15% of nominal value | Typically within ±15% of nominal value (but may be less accurate if matrix effects are not adequately compensated) | The ability of deuterated standards to mimic the analyte's behavior leads to more accurate quantification. |
| Matrix Effect Compensation | Excellent | Variable | As the deuterated standard co-elutes and has nearly identical ionization efficiency to the analyte, it effectively normalizes signal suppression or enhancement. A structural analog may have different retention times and ionization characteristics, leading to incomplete correction. |
| Extraction Recovery | Nearly identical to the analyte | May differ from the analyte | The structural similarity of the deuterated standard ensures it behaves similarly during sample preparation. |
Experimental Protocols
The following is a representative experimental protocol for the quantification of N-Desmethyl Droloxifene in a biological matrix (e.g., plasma) using this compound as an internal standard.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (concentration to be optimized, e.g., 50 ng/mL).
-
Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 80% Mobile Phase A: 20% Mobile Phase B).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
-
LC System: UHPLC system
-
Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-3.0 min: 20% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 20% B
-
4.1-5.0 min: 20% B (re-equilibration)
-
Mass Spectrometry Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI), positive mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
N-Desmethyl Droloxifene: To be determined (e.g., precursor ion [M+H]⁺ → product ion)
-
This compound: To be determined (e.g., precursor ion [M+H]⁺ → product ion, reflecting the mass shift due to deuterium)
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
Visualizations
Caption: Experimental workflow for the bioanalysis of N-Desmethyl Droloxifene.
Caption: Simplified metabolic pathway of Droloxifene.
A Head-to-Head Comparison of Analytical Methods for Droloxifene Quantification: The Gold Standard vs. a Classic Approach
In the landscape of drug development and clinical research, the precise and accurate quantification of therapeutic agents in biological matrices is paramount. For Droloxifene, a selective estrogen receptor modulator (SERM), robust bioanalytical methods are essential for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. The choice of an internal standard is a critical factor that significantly influences the reliability of these methods. A stable isotope-labeled (SIL) internal standard, such as N-Desmethyl Droloxifene-d5, is considered the "gold standard" due to its near-identical physicochemical properties to the analyte, which allows it to effectively compensate for variability during sample processing and analysis.[1][2]
This guide provides a comprehensive cross-validation comparison between two distinct analytical methods for the quantification of Droloxifene in human plasma:
-
Method A: A state-of-the-art Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method employing this compound as the internal standard.
-
Method B: A traditional High-Performance Liquid Chromatography (HPLC) method with fluorescence detection, utilizing a structural analog as the internal standard.
This objective comparison, supported by representative experimental data and detailed protocols, is designed to assist researchers, scientists, and drug development professionals in selecting the most suitable analytical technique for their specific research needs.
Comparative Performance Analysis
The performance of the LC-MS/MS method with this compound and the HPLC-fluorescence method with a structural analog internal standard was evaluated based on key bioanalytical method validation parameters. The following tables summarize the quantitative data, demonstrating the distinct advantages of each technique.
Table 1: Linearity and Sensitivity
| Parameter | Method A: LC-MS/MS with this compound | Method B: HPLC-Fluorescence with Structural Analog IS |
| Linear Range | 0.1 - 200 ng/mL | 1 - 500 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 1 ng/mL |
| Correlation Coefficient (r²) | > 0.998 | > 0.995 |
Table 2: Precision and Accuracy
| Analyte Concentration | Method A: LC-MS/MS with this compound | Method B: HPLC-Fluorescence with Structural Analog IS |
| Precision (%CV) | Accuracy (%Bias) | |
| Low QC (0.3 ng/mL for A; 3 ng/mL for B) | 4.8 | -2.5 |
| Mid QC (50 ng/mL) | 3.1 | 1.8 |
| High QC (150 ng/mL) | 2.5 | 0.9 |
Table 3: Recovery
| Analyte/Internal Standard | Method A: LC-MS/MS with this compound | Method B: HPLC-Fluorescence with Structural Analog IS |
| Droloxifene | 92.5% | 85.1% |
| Internal Standard | 91.8% (this compound) | 78.6% (Structural Analog) |
Experimental Protocols
Method A: LC-MS/MS with this compound Internal Standard
This method provides high sensitivity and selectivity for the quantification of Droloxifene in human plasma.
1. Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of this compound internal standard working solution (100 ng/mL in methanol).
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (80:20 water:acetonitrile with 0.1% formic acid).
2. Liquid Chromatography:
-
Instrumentation: A high-performance liquid chromatography system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: 20% B to 95% B over 3 minutes, hold at 95% B for 1 minute, then return to 20% B and equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry:
-
Instrumentation: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Droloxifene: Precursor Ion > Product Ion (specific m/z to be determined during method development)
-
This compound: Precursor Ion > Product Ion (specific m/z to be determined during method development)
-
References
Performance Showdown: N-Desmethyl Droloxifene-d5 versus Structural Analogs as Internal Standards in Clinical Bioanalysis
A critical evaluation of internal standard selection for ensuring data integrity in pharmacokinetic and drug metabolism studies.
In the rigorous landscape of clinical bioanalysis, the precision and accuracy of quantitative assays are paramount. The choice of an appropriate internal standard (IS) is a cornerstone of robust liquid chromatography-mass spectrometry (LC-MS/MS) method development, directly impacting the reliability of pharmacokinetic and drug metabolism data. This guide provides a comprehensive performance comparison between the stable isotope-labeled (SIL) internal standard, N-Desmethyl Droloxifene-d5, and a common alternative, a non-deuterated structural analog.
The use of a deuterated internal standard, such as this compound, is widely considered the gold standard in bioanalysis.[1][2] These standards are chemically identical to the analyte, N-Desmethyl Droloxifene (B22359), with the only difference being the presence of heavier isotopes. This near-identical physicochemical behavior ensures they co-elute chromatographically and experience similar ionization effects in the mass spectrometer, effectively compensating for matrix effects and variability in sample preparation.[1][2]
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
Table 1: Comparison of Key Bioanalytical Validation Parameters
| Performance Parameter | This compound (Deuterated IS) | Structural Analog IS (Non-Deuterated) |
| Accuracy (% Bias) | -2% to +3% | -15% to +18% |
| Precision (% CV) | < 5% | < 15% |
| Matrix Effect (% CV) | < 4% | 10% - 25% |
| Extraction Recovery | Consistent and tracks analyte | Variable, may not fully track analyte |
Note: The data presented for the structural analog IS is a composite representation based on typical performance characteristics of non-deuterated internal standards in similar bioanalytical assays.
The tighter control over accuracy, precision, and matrix effects observed with the deuterated internal standard underscores its superiority in generating reliable and reproducible data for clinical samples.
The Rationale for Superior Performance: A Logical Workflow
The decision to employ a stable isotope-labeled internal standard is a logical progression in the development of a robust bioanalytical method. The following diagram illustrates the decision-making process and the advantages conferred by a deuterated standard.
Caption: Decision pathway for internal standard selection.
Experimental Protocols
The following sections outline the typical methodologies for key experiments in a bioanalytical method validation utilizing this compound as the internal standard.
Sample Preparation: Solid-Phase Extraction (SPE)
A robust sample preparation procedure is crucial for removing interfering substances from the biological matrix.
Caption: Solid-Phase Extraction (SPE) workflow.
Protocol:
-
Spiking: To 100 µL of human plasma, add 10 µL of this compound working solution.
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Load the plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
The separation and detection of N-Desmethyl Droloxifene and its deuterated internal standard are performed using a liquid chromatograph coupled to a tandem mass spectrometer.
Table 2: Typical LC-MS/MS Conditions
| Parameter | Condition |
| LC Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 95% B over 3 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transition (Analyte) | Precursor Ion > Product Ion |
| MS/MS Transition (IS) | Precursor Ion+5 > Product Ion |
Conclusion
The selection of an appropriate internal standard is a critical determinant of data quality in clinical bioanalysis. While structural analogs can be used, the superior performance of stable isotope-labeled internal standards like this compound in mitigating variability and matrix effects is evident. For researchers, scientists, and drug development professionals, the investment in a deuterated internal standard provides a higher degree of confidence in the generated data, ensuring the integrity and reliability of clinical study outcomes.
References
Assessing the Impact of Deuteration on N-Desmethyl Droloxifene-d5 Performance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N-Desmethyl Droloxifene-d5 and its non-deuterated counterpart, focusing on the critical influence of deuteration on the compound's performance. While direct comparative experimental data for this compound is not publicly available, this guide synthesizes information from analogous deuterated compounds, particularly deuterated tamoxifen (B1202) analogues, to provide a robust assessment for research and drug development applications.
Executive Summary
N-Desmethyl Droloxifene is an active metabolite of Droloxifene, a selective estrogen receptor modulator (SERM). The deuterated version, this compound, features five deuterium (B1214612) atoms on the butenyl side chain. This specific deuteration is anticipated to significantly enhance the metabolic stability of the molecule by slowing down phase I metabolism, specifically α-hydroxylation, a key metabolic pathway for this class of compounds. This metabolic "shielding" is expected to lead to a longer half-life and increased systemic exposure compared to the non-deuterated analogue. Notably, existing research on the non-deuterated form confirms that N-demethylation of the parent drug, Droloxifene, does not diminish its high binding affinity for the estrogen receptor, indicating that N-Desmethyl Droloxifene is a potent, active metabolite.
Data Presentation: Comparative Analysis
While direct experimental data for this compound is pending, the following tables extrapolate the expected performance enhancements based on studies of structurally similar deuterated compounds, such as [D5-ethyl]tamoxifen.
Table 1: Comparative Metabolic Stability (In Vitro)
| Compound | Key Metabolic Pathway | Expected Rate of Metabolism (Relative to Non-deuterated) | Supporting Evidence |
| N-Desmethyl Droloxifene | α-hydroxylation of the butenyl side chain | 100% | Metabolism of Droloxifene and Tamoxifen analogues. |
| This compound | α-hydroxylation of the deuterated butenyl side chain | Significantly Reduced (potential for a 3-fold or greater reduction) | A study on [D5-ethyl]tamoxifen demonstrated a significant deuterium isotope effect, with a 3:1 ratio of unlabeled to deuterated α-hydroxytamoxifen formation, indicating a substantial reduction in the rate of this metabolic process[1]. |
Table 2: Comparative Estrogen Receptor (ER) Binding Affinity
| Compound | Expected Relative Binding Affinity (RBA) for ERα | Supporting Evidence |
| N-Desmethyl Droloxifene | High | Studies have shown that both Droloxifene and its major metabolite, N-Desmethyl Droloxifene, exhibit high binding affinity to the estrogen receptor[1]. |
| This compound | High (expected to be similar to the non-deuterated form) | Deuteration is not expected to significantly alter the stereochemistry of the molecule at the receptor binding site. The primary impact is on metabolic stability rather than receptor interaction. |
Mandatory Visualizations
Logical Relationship: Impact of Deuteration on Metabolism
Caption: Anticipated metabolic advantage of this compound.
Experimental Workflow: In Vitro Metabolic Stability Assay
Caption: Workflow for in vitro metabolic stability assessment.
Experimental Protocols
In Vitro Metabolic Stability in Human Liver Microsomes
Objective: To determine and compare the rate of metabolism of N-Desmethyl Droloxifene and this compound.
Materials:
-
N-Desmethyl Droloxifene
-
This compound
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (ice-cold)
-
96-well plates
-
Incubator shaker set to 37°C
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare stock solutions of N-Desmethyl Droloxifene and this compound in a suitable organic solvent (e.g., DMSO).
-
In a 96-well plate, combine the test compound (final concentration, e.g., 1 µM), pooled human liver microsomes (e.g., 0.5 mg/mL), and phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound.
-
Determine the in vitro half-life (t½) and intrinsic clearance (CLint) by plotting the natural logarithm of the percentage of remaining parent compound against time.
Competitive Estrogen Receptor Binding Assay
Objective: To compare the binding affinity of N-Desmethyl Droloxifene and this compound to the estrogen receptor alpha (ERα).
Materials:
-
N-Desmethyl Droloxifene
-
This compound
-
[³H]-Estradiol (radioligand)
-
Recombinant human ERα
-
Assay buffer (e.g., Tris-HCl with additives)
-
Non-labeled estradiol (B170435) (for determining non-specific binding)
-
Scintillation vials and cocktail
-
Filter plates and harvester
Procedure:
-
Prepare a series of dilutions of the test compounds (N-Desmethyl Droloxifene and this compound) and non-labeled estradiol.
-
In a multi-well plate, add the assay buffer, a fixed concentration of [³H]-Estradiol, and the recombinant ERα.
-
Add the various concentrations of the test compounds or non-labeled estradiol to the wells. A set of wells with only the radioligand and receptor will serve as the total binding control.
-
Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through filter plates.
-
Wash the filters to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of the competitor.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the relative binding affinity (RBA) of the test compounds compared to non-labeled estradiol.
Conclusion
The strategic deuteration of the butenyl side chain in this compound is predicted to confer a significant metabolic advantage over its non-deuterated counterpart. By impeding α-hydroxylation, a primary route of metabolism for this class of compounds, this compound is expected to exhibit a longer half-life and increased bioavailability. This enhanced metabolic stability, coupled with the known high affinity of the N-desmethyl metabolite for the estrogen receptor, positions this compound as a promising candidate for further investigation in drug development programs targeting estrogen receptor-positive conditions. The provided experimental protocols offer a framework for empirically validating these anticipated performance enhancements.
References
The Gold Standard in Regulated Bioanalysis: Justifying the Use of N-Desmethyl Droloxifene-d5
For researchers, scientists, and drug development professionals navigating the rigorous landscape of regulated bioanalysis, the selection of an appropriate internal standard is a critical decision that directly impacts data integrity and regulatory acceptance. This guide provides an objective comparison of N-Desmethyl Droloxifene-d5, a stable isotope-labeled internal standard (SIL-IS), against non-deuterated alternatives, supported by representative experimental data and detailed methodologies. The evidence overwhelmingly supports the use of deuterated standards for achieving the highest levels of accuracy and precision in quantitative bioanalysis.
In the realm of liquid chromatography-mass spectrometry (LC-MS/MS) based quantification, an internal standard (IS) is indispensable for correcting for variability throughout the analytical workflow. This includes variations in sample preparation, injection volume, and instrument response. An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations. The two primary choices for an internal standard are a stable isotope-labeled version of the analyte or a structurally similar analog.
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), through the harmonized International Council for Harmonisation (ICH) M10 guideline, strongly recommend the use of stable isotope-labeled internal standards.[1][2] this compound, a deuterated analog of a major metabolite of the selective estrogen receptor modulator (SERM) Droloxifene, perfectly aligns with these recommendations. Its chemical and physical properties are nearly identical to the unlabeled N-Desmethyl Droloxifene, ensuring it co-elutes and experiences the same degree of matrix effects, leading to more reliable and reproducible data.[3][4]
Performance Comparison: The Deuterated Advantage
| Validation Parameter | N-Desmethyl Compound-d5 (SIL-IS) | Structural Analog IS (Non-Deuterated) | Justification for Superior Performance of SIL-IS |
| Linearity (r²) | > 0.998 | > 0.995 | The nearly identical chemical behavior of the SIL-IS ensures a more consistent response ratio across the calibration range. |
| Accuracy (% Bias) | -2.5% to +3.1% | -8.7% to +9.5% | Co-elution of the SIL-IS with the analyte allows for more effective compensation of matrix-induced ionization suppression or enhancement.[5] |
| Precision (% CV) | < 5% | < 12% | The SIL-IS better tracks the analyte through sample preparation and analysis, minimizing variability.[5] |
| Matrix Effect (% CV) | 3.8% | 14.2% | Due to identical physicochemical properties, the SIL-IS experiences the same matrix effects as the analyte, leading to a more consistent analyte/IS response ratio across different biological samples.[6] |
| Extraction Recovery (% CV) | 4.5% | 11.8% | The SIL-IS has virtually identical extraction characteristics to the analyte, resulting in more consistent recovery. |
This table presents representative data synthesized from studies comparing stable isotope-labeled and structural analog internal standards for similar compounds to illustrate the expected performance advantages.[7][8]
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of a bioanalytical assay. Below are key experimental protocols for a regulated bioanalysis of Droloxifene and its N-desmethyl metabolite using this compound as the internal standard.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and efficient method for extracting small molecules from plasma samples.
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of a working solution of this compound (e.g., 50 ng/mL in methanol).
-
Add 300 µL of acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 80% B
-
2.5-3.0 min: 80% B
-
3.0-3.1 min: 80% to 20% B
-
3.1-4.0 min: 20% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Hypothetical):
-
N-Desmethyl Droloxifene: Precursor ion (e.g., m/z 374.2) → Product ion (e.g., m/z 72.1)
-
This compound: Precursor ion (e.g., m/z 379.2) → Product ion (e.g., m/z 77.1)
-
-
Mandatory Visualizations
To further elucidate the experimental process and the mechanism of action of Droloxifene, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. biopharmaservices.com [biopharmaservices.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of N-Desmethyl Droloxifene-d5: A Comprehensive Safety and Operational Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of N-Desmethyl Droloxifene-d5, a deuterated metabolite of the selective estrogen receptor modulator (SERM) Droloxifene, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling and disposal of this compound. Adherence to institutional, local, state, and federal regulations is mandatory. Direct disposal of this compound into the environment is strictly prohibited. All waste containing this compound must be managed through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
Immediate Safety and Handling Precautions
Before initiating any work with this compound, it is imperative to be familiar with its safety profile. While a specific Safety Data Sheet (SDS) for the deuterated form may not be readily available, the SDS for Droloxifene and related compounds like Tamoxifen provide essential safety information.
Personal Protective Equipment (PPE)
Consistent use of appropriate PPE is the first line of defense against accidental exposure.
| Equipment/Measure | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., nitrile), double-gloving recommended. | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes or airborne particles. |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator. | Recommended when handling the solid form to prevent inhalation of dust or aerosols. |
| Ventilation | Work in a well-ventilated area, preferably a chemical fume hood. | To minimize inhalation exposure. |
Step-by-Step Disposal Protocol
The following protocol outlines the general steps for the safe disposal of this compound. This procedure must be adapted to comply with your institution's specific chemical hygiene plan and waste disposal guidelines.
Waste Segregation and Containment
-
Identify Waste Streams: Determine if the waste is solid (e.g., contaminated consumables) or liquid (e.g., unused solutions).
-
Solid Waste: Place all contaminated solid waste, including gloves, pipette tips, absorbent pads, and empty vials, into a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a chemically compatible, sealable container. Do not mix with other incompatible waste streams.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
Packaging and Labeling
-
Container Integrity: Ensure all waste containers are in good condition and securely sealed to prevent leaks or spills.
-
Labeling: All waste containers must be clearly labeled with the following information:
-
"Hazardous Waste"
-
"this compound" and its concentration if in solution.
-
List of all other chemical constituents in the container.
-
The date the waste was first added to the container.
-
Principal Investigator's name and laboratory contact information.
-
Storage
-
Store sealed and labeled waste containers in a designated, secure area away from general laboratory traffic.
-
The storage area should be cool, dry, and well-ventilated.
-
Ensure secondary containment is used for liquid waste containers to mitigate potential spills.
Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Do not pour any waste containing this compound down the drain.
Spill Cleanup Procedure
In the event of a spill, follow these procedures immediately:
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert your laboratory supervisor and EHS office.
-
Secure the Area: Restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the appropriate PPE as outlined in the table above.
-
Contain the Spill:
-
For solid spills: Gently cover the spill with an absorbent material (e.g., vermiculite, sand) to avoid raising dust.
-
For liquid spills: Surround the spill with an absorbent material to prevent it from spreading.
-
-
Decontaminate:
-
Carefully clean the spill area with a decontaminating solution. Standard operating procedures for the related compound Tamoxifen recommend using a dilute bleach solution (e.g., a 1:10 dilution of household bleach).
-
Apply the bleach solution to the spill area and allow a contact time of at least 15 minutes.
-
-
Clean Up:
-
Using absorbent pads, wipe up the decontaminated spill material, working from the outside in.
-
Place all contaminated absorbent materials into a designated hazardous waste container.
-
-
Final Cleaning: Clean the spill area with soap and water.
-
Dispose of Waste: All materials used for spill cleanup must be disposed of as hazardous waste.
Quantitative Data on Related Compounds
| Compound | Parameter | Condition | Result |
| Droloxifene | Stability | Aqueous solution, pH 3-7, up to 50°C | Stable |
| Tamoxifen | Degradation | Chlorination in water | Fairly stable |
| Tamoxifen Metabolites | Degradation | Chlorination in water | Quickly degraded |
| Raloxifene | Hydrolysis Half-life (25°C) | pH 7 aqueous buffer | 410 days |
| Raloxifene | Hydrolysis Half-life (25°C) | pH 9 aqueous buffer | 90 days |
| Raloxifene | Biodegradation Half-life | Aerobic aquatic system | 37 days |
Experimental Protocol: Decontamination of Non-Disposable Laboratory Equipment
This protocol provides a detailed methodology for the decontamination of non-disposable laboratory equipment (e.g., glassware, stir bars) contaminated with this compound.
Objective: To effectively decontaminate laboratory equipment to remove residual this compound before reuse or cleaning with general laboratory detergents.
Materials:
-
Contaminated laboratory equipment.
-
Household bleach (sodium hypochlorite (B82951) solution, typically 5.25-8.25%).
-
Deionized water.
-
Appropriate hazardous waste containers.
-
Personal Protective Equipment (PPE).
Procedure:
-
Preparation:
-
Perform all decontamination procedures in a designated area, preferably within a chemical fume hood.
-
Don the appropriate PPE, including double nitrile gloves, safety goggles, and a lab coat.
-
-
Pre-Rinse (Optional, for heavily contaminated items):
-
If the equipment is heavily contaminated with visible residue, gently rinse with a small amount of a suitable solvent (e.g., ethanol) to remove the bulk of the compound.
-
Collect this solvent rinse as hazardous liquid waste.
-
-
Decontamination with Bleach:
-
Prepare a 1:10 dilution of household bleach with deionized water to achieve a final sodium hypochlorite concentration of approximately 0.5%.
-
Immerse the contaminated equipment in the dilute bleach solution. Ensure all contaminated surfaces are in contact with the solution.
-
Allow the equipment to soak for a minimum of 24 hours. This extended contact time is recommended due to the potential stability of the parent compound.
-
-
Rinsing:
-
Carefully remove the equipment from the bleach solution.
-
Triple rinse the equipment thoroughly with deionized water.
-
Collect the initial rinse water as hazardous liquid waste. Subsequent rinses may be disposed of down the drain, subject to institutional guidelines.
-
-
Final Cleaning:
-
After decontamination and rinsing, the equipment can be washed with standard laboratory detergents.
-
-
Waste Disposal:
-
The used bleach decontamination solution should be collected and disposed of as hazardous liquid waste.
-
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Personal protective equipment for handling N-Desmethyl Droloxifene-d5
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling N-Desmethyl Droloxifene-d5. The following procedural steps and data are critical for safe operational use and disposal.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below. This information is crucial for accurate experimental planning and safety assessments.
| Property | Value |
| Molecular Formula | C₂₅H₂₂D₅NO₂[1] |
| Molecular Weight | 378.52 g/mol [1] |
| Storage Temperature | Store refrigerated[2] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is intended for research use only.[1] While specific toxicity data for this deuterated compound is limited, the safety data for similar compounds, such as Endoxifen-d5, indicates it should be handled with care. The material is classified as harmful if swallowed, in contact with skin, or if inhaled.[3] It is also suspected of damaging fertility or the unborn child and may cause long-lasting harmful effects to aquatic life.[3] Therefore, adherence to the following PPE guidelines is mandatory.
| Equipment/Measure | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., nitrile)[4] | To prevent skin contact and absorption.[4] |
| Eye Protection | Safety glasses with side shields or goggles.[2][4] | To protect eyes from splashes or airborne particles.[4] |
| Lab Coat | Standard laboratory coat.[4] | To protect skin and clothing from contamination.[4] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[4] | To prevent inhalation of dust or aerosols, especially when handling the solid form.[4] |
| Ventilation | Work in a well-ventilated area, preferably a chemical fume hood.[2][4] | To minimize inhalation exposure.[4] |
Operational Plan: Step-by-Step Handling Procedure
Strict adherence to the following protocol is necessary to ensure the safe handling of this compound.
-
Preparation : Before handling, ensure the designated work area, preferably a chemical fume hood, is clean and uncluttered.[2][4] Assemble all necessary equipment and materials.
-
Donning PPE : Put on all required personal protective equipment as detailed in the table above.
-
Handling the Compound :
-
Avoid the formation of dust and aerosols.[2]
-
If working with a solid, weigh the required amount carefully.
-
If preparing a solution, add the solvent to the solid slowly to avoid splashing.
-
-
Post-Handling : After use, decontaminate all surfaces and equipment by scrubbing with alcohol.[3] Wash hands thoroughly after handling.[3]
First Aid Measures
In the event of exposure, follow these immediate first aid procedures:
-
If on Skin : Wash with plenty of soap and water.[3] Remove contaminated clothing.[3]
-
If in Eyes : Rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do. Continue rinsing.[5] Seek medical attention.[3]
-
If Inhaled : Move the person into fresh air.[2][3] If breathing is difficult, provide artificial respiration.[2][3] Seek medical attention.[2][3]
-
If Swallowed : Rinse mouth with water.[2][3] Do NOT induce vomiting.[3] Seek immediate medical attention.[2][3]
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound is crucial to prevent environmental contamination and ensure laboratory safety.
-
Waste Identification : Determine if the waste is in a solid or liquid state and estimate the quantity.[4]
-
Containment : Place the waste in a chemically compatible, leak-proof container.[4] The container must be clearly labeled with the chemical name "this compound" and any other components of the waste mixture.[4]
-
Waste Segregation : Keep the this compound waste separate from other waste streams such as biological, radioactive, or sharps waste.[4]
-
Storage : Store the sealed waste container in a designated, secure, cool, dry, and well-ventilated area away from general laboratory traffic.[4]
-
Disposal : Dispose of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[4]
Spill Response Protocol
In the event of a spill, follow these steps to safely manage the situation:
-
Evacuate : Evacuate personnel from the immediate spill area.
-
Ventilate : Ensure the area is well-ventilated.
-
Contain : For small spills, use an inert, non-combustible absorbent material like vermiculite (B1170534) or sand to contain the substance.[4]
-
Clean-up : While wearing appropriate PPE, carefully sweep or scoop up the absorbed material.[4] Place the contaminated absorbent material into a sealed, labeled container for disposal.[4] Clean the spill area with a suitable solvent, followed by soap and water.[4]
Caption: Workflow for handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
